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Core Science & Biosynthesis

Foundational

2-O-beta-D-galactopyranosyl-D-glucose chemical structure and molecular weight

An In-Depth Technical Guide to 2-O-β-D-Galactopyranosyl-D-glucose: Structure, Properties, and Analysis Executive Summary This technical guide provides a comprehensive examination of 2-O-β-D-galactopyranosyl-D-glucose, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-O-β-D-Galactopyranosyl-D-glucose: Structure, Properties, and Analysis

Executive Summary

This technical guide provides a comprehensive examination of 2-O-β-D-galactopyranosyl-D-glucose, a disaccharide of significant interest to researchers in carbohydrate chemistry and drug development. As a structural isomer of the more common lactose, its unique β-(1→2) glycosidic linkage imparts distinct physicochemical and potentially biological properties. This document delves into its core chemical structure, summarizes its key physical properties, outlines robust strategies for its chemical synthesis, and presents detailed protocols for its structural elucidation using advanced analytical techniques. By synthesizing foundational knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists investigating the nuanced world of glycosidic isomers and their potential applications.

The Criticality of Glycosidic Linkage: A Tale of Two Isomers

In the realm of glycobiology, the seemingly subtle difference in the connection point between monosaccharide units can lead to vastly different molecular architectures and biological functions. 2-O-β-D-Galactopyranosyl-D-glucose is a prime example of this principle. It is a glycosylglucose composed of a β-D-galactopyranose unit linked to the C-2 hydroxyl group of a D-glucopyranose molecule.[1]

This stands in stark contrast to its well-known structural isomer, lactose (4-O-β-D-galactopyranosyl-D-glucose), the primary sugar in mammalian milk, where the linkage occurs at the C-4 position of glucose.[2][3] This isomeric distinction is not merely academic; it fundamentally alters the molecule's three-dimensional shape, its susceptibility to enzymatic cleavage, and its potential interactions with cellular receptors. While lactose is a cornerstone of infant nutrition, the biological role of the 2-O-linked isomer is less characterized, presenting a compelling frontier for research.[1] Understanding this specific isomer requires precise analytical and synthetic approaches, which will be the focus of this guide.

Physicochemical Properties and Chemical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. This section details the identity and computed physicochemical characteristics of 2-O-β-D-galactopyranosyl-D-glucose.

Chemical Identifiers:

  • IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

  • Molecular Formula: C₁₂H₂₂O₁₁[1][4][5]

  • CAS Registry Numbers: 16790-30-0[4][6], 28447-37-2[7][8] (Note: Multiple CAS numbers have been associated with this compound in various databases).

Chemical Structure Diagram

Caption: Chemical structure of 2-O-β-D-galactopyranosyl-D-glucose.

Quantitative Physicochemical Data

The following table summarizes key computed properties, which are crucial for predicting solubility, membrane permeability, and other behaviors in biological and chemical systems.

PropertyValueSource
Molecular Weight ~342.30 g/mol [4][6][7]
Average Molecular Weight 342.2965 g/mol [1][2]
Exact Mass 343.12248826 Da[5]
Hydrogen Bond Donor Count 9[5]
Hydrogen Bond Acceptor Count 11[5]
Rotatable Bond Count 7[5]
Topological Polar Surface Area 208 Ų[5]
XLogP3-AA (logP) -4.9[5]

Strategies for Chemical Synthesis

The regioselective synthesis of a 1,2-glycosidic linkage presents a significant challenge in carbohydrate chemistry. The process requires careful selection of protecting groups to ensure that only the desired hydroxyl group on the glucose acceptor is available for reaction. The Koenigs-Knorr reaction is a classic and effective method for this purpose.[9]

Causality in Synthetic Design

The choice of a synthetic pathway is dictated by the need for high yield and stereoselectivity (achieving the β-linkage specifically).

  • Protecting Groups: Orthogonal protecting groups are essential. For the glucose acceptor, the C-2 hydroxyl must be free while others (C-1, C-3, C-4, C-6) are blocked to prevent side reactions. A common strategy involves using a protecting group at C-1 that can be selectively removed later.

  • Galactose Donor: The galactose donor must be "activated" to make it a good electrophile. This is typically achieved by converting the anomeric hydroxyl into a good leaving group, such as a bromide (a glycosyl bromide). Acetyl or benzyl groups are used to protect the other hydroxyls on the donor.

  • Promoter: A promoter, often a silver salt like silver carbonate or triflate, is used to facilitate the departure of the leaving group and activate the donor for nucleophilic attack by the glucose acceptor's C-2 hydroxyl.

Generalized Synthetic Workflow

Caption: High-level workflow for the synthesis of the target disaccharide.

Experimental Protocol: Koenigs-Knorr Glycosylation (Generalized)

This protocol describes a representative, self-validating methodology. Each step includes checkpoints for validation, typically using Thin Layer Chromatography (TLC) to monitor reaction progress.

  • Preparation of Acceptor: Start with a suitably protected glucose derivative where the C-2 hydroxyl is the only one available for reaction (e.g., methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside). The purity of this starting material must be confirmed by ¹H NMR and mass spectrometry.

  • Preparation of Donor: Synthesize 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromogalactose) from per-O-acetylated galactose. The stability of the bromide is critical; it should be used immediately or stored under anhydrous conditions.

  • Glycosylation Reaction:

    • Dissolve the glucose acceptor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).

    • Add a silver salt promoter (e.g., silver(I) carbonate).

    • Cool the mixture (e.g., to -20°C).

    • Slowly add a solution of the acetobromogalactose donor in the same solvent.

    • Monitor the reaction by TLC. The disappearance of the starting materials and the appearance of a new, higher-mobility spot indicates product formation.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through celite to remove silver salts.

    • Wash the organic layer with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

  • Deprotection:

    • Remove the acetyl protecting groups using Zemplén deacetylation (catalytic sodium methoxide in methanol).

    • If benzyl groups were used, remove them via catalytic hydrogenation (e.g., using palladium on carbon).

    • Monitor deprotection by TLC or mass spectrometry.

  • Final Purification: Purify the final compound by chromatography or crystallization to yield pure 2-O-β-D-galactopyranosyl-D-glucose. The final structure must be confirmed by NMR and high-resolution mass spectrometry.

Structural Elucidation and Analytical Protocols

Unambiguous confirmation of the β-(1→2) linkage is the most critical analytical task. While ¹H NMR can suggest the presence of two sugar units, only a combination of 2D NMR experiments can definitively map the covalent structure.

The Logic of 2D NMR for Linkage Analysis

Standard 1D ¹H NMR spectra of disaccharides are often crowded and overlapping.[10] 2D NMR resolves this by spreading correlations into a second dimension, allowing for the assignment of individual protons and carbons and, most importantly, the identification of through-bond connectivities between the two sugar rings.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to "walk" along the proton backbone of each individual sugar ring, but it cannot see across the glycosidic bond.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (1-bond C-H correlation). This is essential for assigning carbon chemical shifts.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for linkage analysis. It detects longer-range correlations between protons and carbons (typically 2-3 bonds apart). A cross-peak between the anomeric proton of the galactose (H-1') and the C-2 of the glucose (C-2) is the definitive proof of the 1'→2 linkage.[11]

Workflow for NMR-Based Structure Confirmation

Caption: Logical workflow for confirming glycosidic linkage using 2D NMR.

Detailed Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in 0.5 mL of high-purity deuterium oxide (D₂O).

    • Lyophilize the sample once or twice to exchange any residual exchangeable protons (e.g., from hydroxyls) with deuterium, which simplifies the spectrum.

    • Re-dissolve the final sample in 100% D₂O for analysis.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a 2D ¹H-¹H COSY experiment.

    • Acquire a 2D ¹H-¹³C HSQC experiment.

    • Acquire a 2D ¹H-¹³C HMBC experiment, ensuring the parameters are optimized for detecting 2-3 bond correlations (typically ~8 Hz).

  • Data Analysis and Interpretation:

    • Step 1 (Anchoring): Identify the anomeric proton signals in the ¹H spectrum (typically between 4.5-5.5 ppm). The coupling constant (³J(H,H)) for the anomeric proton of the galactose unit will confirm its β-configuration (typically a large coupling of ~7-8 Hz).

    • Step 2 (Intra-ring Assignment): Use the COSY spectrum, starting from the anomeric protons, to trace the connectivity to H-2, H-3, H-4, etc., within each respective ring.

    • Step 3 (Carbon Assignment): Use the HSQC spectrum to correlate the assigned protons with their directly attached carbons.

    • Step 4 (Linkage Confirmation): In the HMBC spectrum, locate the signal for the anomeric proton of the galactose unit (H-1'). Look for a cross-peak in that column that correlates to a carbon signal. Identify this carbon using the assignments from the HSQC. A correlation to the C-2 signal of the glucose unit provides definitive evidence of the 2-O-linkage.

Biological Context and Future Research Directions

While extensive research exists for lactose, the specific biological functions of 2-O-β-D-galactopyranosyl-D-glucose remain an open area of investigation. However, based on the known activities of other oligosaccharides and glycosides, several compelling research avenues can be proposed.

  • Enzymatic Substrate Specificity: This isomer could serve as a valuable tool for probing the substrate specificity of β-galactosidases and other glycoside hydrolases. Its resistance or susceptibility to cleavage by different enzymes compared to lactose could reveal important insights into enzyme active site architecture.

  • Prebiotic Potential: Many oligosaccharides that escape digestion in the upper gastrointestinal tract can act as prebiotics, selectively promoting the growth of beneficial gut bacteria. The unique β-(1→2) linkage could be selectively metabolized by specific probiotic strains, a hypothesis that warrants investigation through in vitro fermentation studies with human fecal microbiota.

  • Cell Signaling and Recognition: Carbohydrates on cell surfaces are critical for molecular recognition events. While this disaccharide is simple, it could be used in competitive binding assays to investigate lectins or other carbohydrate-binding proteins that may have a preference for this specific linkage, potentially uncovering novel biological interactions.

  • Antioxidant and Anti-inflammatory Properties: Phenolic glycosides are known to possess antioxidant and anti-inflammatory activities.[12] Although this compound lacks an aromatic aglycone, the potential for carbohydrate-based structures to modulate inflammatory pathways is an emerging field, and this well-defined isomer could serve as a valuable negative or positive control in such studies.[13]

Conclusion

2-O-β-D-Galactopyranosyl-D-glucose is more than just a structural isomer of lactose; it is a distinct chemical entity with unique properties defined by its β-(1→2) glycosidic bond. Its study demands a rigorous and integrated approach, combining precise chemical synthesis with powerful analytical techniques like 2D NMR for unambiguous structural confirmation. This guide has provided a technical framework for researchers, detailing the foundational chemistry, outlining field-proven experimental protocols, and suggesting logical avenues for future investigation. As the tools of chemical biology become more sophisticated, a deeper exploration of such specific glycosidic isomers will undoubtedly uncover new functions and applications, expanding our understanding of the complex language of carbohydrates.

References

  • National Center for Biotechnology Information. (n.d.). beta-d-Galactopyranosyl-d-glucose. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-O-(β-D-Galactopyranosyl)-D-glucose, 50 mg. Carl ROTH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-beta-D-galactopyranosyl-(1->4)-D-glucopyranose. PubChem. Retrieved from [Link]

  • Astech Ireland. (n.d.). 2-O-(β-D-Galactopyranosyl)-D-glucose, 50 mg. Astech Ireland. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-O-(β-D-Galactopyranosyl)-D-glucose, 25 mg. Carl ROTH. Retrieved from [Link]

  • NIST. (n.d.). β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. NIST WebBook. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-O-alpha-D-Glucopyranosyl-O-beta-D-galactopyranosylhydroxylysine. PubChem. Retrieved from [Link]

  • Romanò, C., et al. (2023). Synthesis of fluoro- and seleno-containing D-lactose and D-galactose analogues. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-O-(alpha-D-Glucopyranosyl)-D-galactose. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem. Retrieved from [Link]

  • NIST. (n.d.). β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. NIST WebBook. Retrieved from [Link]

  • Spriha, S., & Rahman, M. (2021). A Review on Biological Activities of Sugars and Sugar Derivatives. ResearchGate. Retrieved from [Link]

  • Gorin, P. A. J., & Perlin, A. S. (1958). THE SYNTHESIS OF 2-O-β-D-GLUCOPYRANOSYL-D-XYLOSE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 2-deoxy-D-glucose.
  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates [Video]. YouTube. Retrieved from [Link]

  • Mobli, M., & Macnaughtan, M. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]

  • Nishida, Y., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. Retrieved from [Link]

  • Mobli, M., & Macnaughtan, M. A. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, October 1). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. Retrieved from [Link]

Sources

Exploratory

Discovery, Transgalactosylic Synthesis, and Isolation of 2-O-β-D-Galactopyranosyl-D-Glucose from Microbial Cultures: A Comprehensive Technical Guide

Executive Summary The structural diversity of galactooligosaccharides (GOS) is governed by the specific regioselectivity of the microbial β-galactosidases utilized during their synthesis. Among these, 2-O-β-D-galactopyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural diversity of galactooligosaccharides (GOS) is governed by the specific regioselectivity of the microbial β-galactosidases utilized during their synthesis. Among these, 2-O-β-D-galactopyranosyl-D-glucose (2-O-β-D-Gal-D-Glc) is a distinct disaccharide formed via the transgalactosylation of D-glucose at the C2 hydroxyl position. This technical whitepaper provides an authoritative, end-to-end framework for the discovery, biocatalytic synthesis, and downstream isolation of 2-O-β-D-Gal-D-Glc. By delineating the thermodynamic and kinetic parameters that drive transgalactosylation over hydrolysis, this guide equips researchers with self-validating protocols to achieve high-purity isolation for structural glycobiology and prebiotic applications.

Mechanistic Basis of Transgalactosylation

Microbial β-galactosidases (EC 3.2.1.23) are retaining glycosidases that operate via a double-displacement mechanism. The reaction begins with the cleavage of the β-(1→4) linkage of lactose (the donor), releasing D-glucose and forming a covalent galactosyl-enzyme intermediate .

The fate of this intermediate depends on the nucleophile that subsequently attacks it:

  • Hydrolysis (Thermodynamic Control): If water acts as the nucleophile, the intermediate is hydrolyzed to yield free D-galactose.

  • Transgalactosylation (Kinetic Control): If another carbohydrate (such as the released D-glucose or unreacted lactose) acts as the nucleophile, a new glycosidic bond is formed.

The formation of 2-O-β-D-Gal-D-Glc was fundamentally characterized by Toba and Adachi (1978) [1], who demonstrated that specific microbial enzymes orient D-glucose in the active site such that its C2-OH group attacks the anomeric carbon of the galactosyl moiety. To force the reaction toward transgalactosylation, water activity must be minimized by using highly concentrated substrate solutions (e.g., 40–50% w/v lactose).

Mechanism Lactose Lactose (Donor) Intermediate Galactosyl-Enzyme Intermediate Lactose->Intermediate Binding & Cleavage Enzyme Microbial β-Galactosidase Enzyme->Intermediate Glucose1 Glucose (Leaving Group) Intermediate->Glucose1 Release Galactose Galactose (Byproduct) Intermediate->Galactose Nucleophilic attack by H₂O Product 2-O-β-D-Galactopyranosyl-D-glucose Intermediate->Product Nucleophilic attack by C2-OH Water H₂O (Hydrolysis) Water->Galactose Glucose2 D-Glucose (Acceptor) Glucose2->Product

Mechanistic divergence of β-galactosidase: Hydrolysis vs. Transgalactosylation.

Microbial Sourcing and Enzyme Production

The regioselectivity of the transgalactosylation reaction is strictly dependent on the microbial source of the β-galactosidase. Enzymes from Bacillus circulans predominantly form β-(1→4) linkages, whereas enzymes from Aspergillus oryzae exhibit a broader binding pocket that favors β-(1→6) and β-(1→2) linkages [2]. Therefore, A. oryzae is the preferred biocatalyst for the synthesis of 2-O-β-D-Gal-D-Glc.

Quantitative Comparison of Microbial β-Galactosidases
ParameterAspergillus oryzaeKluyveromyces lactisBacillus circulans
Optimal pH 4.5 – 5.06.5 – 7.06.0 – 6.5
Optimal Temperature 50 – 55 °C35 – 40 °C40 – 50 °C
Primary Linkage Preference β-(1→6), β-(1→2)β-(1→6)β-(1→4)
Max Total GOS Yield (w/w) ~30 – 40%~20 – 30%~40 – 50%
2-O-β-D-Gal-D-Glc Formation High LowModerate

Biocatalytic Synthesis Protocol

To ensure a self-validating system, the synthesis protocol relies on kinetic tracking. Because transgalactosylation is an intermediate step, extended incubation will eventually lead to the secondary hydrolysis of the newly formed GOS. The reaction must be arrested at peak yield.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve lactose in 50 mM sodium acetate buffer (pH 4.5) to achieve a final concentration of 40% (w/v). Causality: Acetate provides robust buffering at the acidic optimum of A. oryzae lactase, while the 40% substrate concentration drastically lowers water activity, shifting the equilibrium toward the acceptor reaction.

  • Enzyme Addition: Introduce purified A. oryzae β-galactosidase at a concentration of 10–15 U per gram of lactose.

  • Incubation & Kinetic Tracking: Incubate the mixture at 50°C under continuous orbital shaking (150 rpm). Withdraw 100 μL aliquots every 60 minutes, dilute 1:10 in boiling water to quench, and analyze via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to monitor the rise of the disaccharide peak distinct from lactose.

  • Reaction Arrest: Once the target peak reaches its maximum (typically between 4 to 6 hours), terminate the bulk reaction by heating the vessel to 90°C for 10 minutes. This irreversibly denatures the biocatalyst, locking the carbohydrate profile in place.

Downstream Processing and Isolation

The reaction mixture contains a complex pool of monosaccharides (glucose, galactose), unreacted lactose, 2-O-β-D-Gal-D-Glc, and higher-degree oligosaccharides. Isolation requires a two-dimensional chromatographic approach utilizing differential hydrophobic interactions and size exclusion.

Workflow Cultivation Microbial Cultivation Extraction Enzyme Extraction Cultivation->Extraction Biocatalysis Transgalactosylation Reaction Extraction->Biocatalysis Inactivation Thermal Inactivation Biocatalysis->Inactivation Chromatography Activated Carbon & SEC Purification Inactivation->Chromatography Validation NMR & MS Validation Chromatography->Validation

End-to-end workflow for the isolation of 2-O-β-D-galactopyranosyl-D-glucose.

Step-by-Step Methodology:

  • Pre-treatment: Centrifuge the quenched reaction mixture at 10,000 × g for 15 minutes and filter the supernatant through a 0.22 μm polyethersulfone (PES) membrane to remove precipitated proteins.

  • Activated Carbon-Celite Chromatography:

    • Causality: Based on the foundational principles established by Whistler and Durso (1950) [3], sugars adsorb to activated carbon via hydrophobic interactions. Mixing carbon with Celite (diatomaceous earth) in a 1:1 (w/w) ratio prevents the column from over-compacting, ensuring a workable flow rate.

    • Pack a glass column with the Carbon-Celite slurry. Load the filtered reaction mixture.

    • Wash: Pass 3 column volumes (CV) of distilled water to elute monosaccharides (glucose and galactose), which have the lowest affinity for the matrix.

    • Elution: Apply a step gradient of ethanol (5%, 10%, 15%, 20% v/v). 2-O-β-D-Gal-D-Glc typically elutes in the 5–10% ethanol fraction, effectively separating it from higher oligosaccharides (which require >15% ethanol to desorb).

  • Preparative SEC / HPAEC-PAD: Concentrate the 5–10% ethanol fraction via rotary evaporation. To resolve 2-O-β-D-Gal-D-Glc from residual lactose (both are disaccharides), inject the concentrate onto a preparative CarboPac PA1 column (HPAEC-PAD) using a highly controlled sodium acetate/sodium hydroxide gradient. Collect the specific fraction corresponding to the target retention time.

  • Desalting and Lyophilization: Pass the collected fraction through a cation-exchange resin to remove sodium ions, neutralize, and freeze-dry to yield a highly purified, amorphous white powder.

Structural Validation

To ensure the integrity of the isolated compound, the protocol mandates self-validation through analytical chemistry:

  • Mass Spectrometry (ESI-MS): Analyze the lyophilized powder using Electrospray Ionization Mass Spectrometry in positive ion mode. Neutral oligosaccharides readily form sodium adducts. The molecular formula for 2-O-β-D-Gal-D-Glc is C₁₂H₂₂O₁₁ (MW: 342.3 g/mol ). The presence of a dominant [M+Na]⁺ ion peak at m/z 365.1 confirms the isolation of a disaccharide.

  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy (in D₂O).

    • Linkage Confirmation: The anomeric proton (H-1') of the galactosyl residue will exhibit a large coupling constant (J₁',₂' ≈ 7.5–8.0 Hz), unequivocally confirming the β-configuration .

    • Regioselectivity Confirmation: A significant downfield chemical shift of the C-2 signal of the glucose moiety (compared to unsubstituted D-glucose) confirms that the glycosidic bond is localized at the 1→2 position [2].

References

  • Title: Hydrolysis of lactose by microbial beta-galactosidases. Formation of oligosaccharides with special reference to 2-O-beta-D-galactopyranosyl-D-glucose. Source: Journal of Dairy Science URL: [Link]

  • Title: Oligosaccharide structures formed during the hydrolysis of lactose by Aspergillus oryzae beta-galactosidase. Source: Food Chemistry URL: [Link]

  • Title: Chromatographic separation of sugars on charcoal. Source: Journal of the American Chemical Society URL: [Link]

Foundational

Conformational analysis of 2-O-beta-D-galactopyranosyl-D-glucose glycosidic bonds

Conformational Analysis of 2-O- β -D-Galactopyranosyl-D-Glucose: A Technical Guide for Structural Glycobiology Executive Summary 2-O- β -D-galactopyranosyl-D-glucose (commonly denoted as β -D-Gal-(1 → 2)-D-Glc) is a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Analysis of 2-O- β -D-Galactopyranosyl-D-Glucose: A Technical Guide for Structural Glycobiology

Executive Summary

2-O- β -D-galactopyranosyl-D-glucose (commonly denoted as β -D-Gal-(1 2)-D-Glc) is a specialized galactooligosaccharide (GOS) generated via transgalactosylation during the enzymatic hydrolysis of lactose [1]. While structurally compact, the 3D conformation of this disaccharide dictates its physicochemical properties, resistance to enzymatic degradation, and binding affinity to carbohydrate-binding modules (CBMs) and prebiotic receptors.

As a Senior Application Scientist, I approach glycan conformational analysis not as a static imaging problem, but as a dynamic thermodynamic puzzle. Carbohydrates are highly flexible; therefore, assigning a single rigid structure is scientifically inaccurate. Instead, we must define a conformational ensemble . This whitepaper outlines the authoritative, self-validating workflow required to elucidate the conformational landscape of the β -(1$\rightarrow$2) glycosidic bond, synthesizing theoretical structural drivers with rigorous experimental methodologies.

Structural Topology and Conformational Drivers

The macroscopic shape of 2-O- β -D-galactopyranosyl-D-glucose is governed by the rotational freedom around its glycosidic linkage, defined by two critical dihedral angles:

  • ϕ (Phi): O5' – C1' – O2 – C2

  • ψ (Psi): C1' – O2 – C2 – C3

Because the galactose and glucose moieties differ only at the C4 epimeric center—which is spatially distant from the linkage—the local steric and electronic environment around the β -(1$\rightarrow 2)bondisvirtuallyidenticaltothatofsophorose( \beta −D−Glc−(1 \rightarrow$2)-D-Glc) [2].

Two primary physical forces dictate the energy landscape of these angles:

  • The Exo-Anomeric Effect (Driving ϕ ): Quantum mechanical hyperconjugation between the lone pair electrons of the glycosidic oxygen (O2) and the antibonding orbital ( σ∗ ) of the C1'–O5' bond heavily restricts the ϕ angle. This electronic stabilization forces ϕ into a gauche conformation (approximately -60°).

  • Steric Hindrance & Solvation (Driving ψ ): The ψ angle is more flexible. Its energy minima are dictated by the steric clash between the two pyranose rings and the competition between intramolecular hydrogen bonds and explicit water molecules. This typically results in two populated states: a primary syn state ( ψ≈15∘ ) and a secondary anti state ( ψ≈175∘ ).

Experimental Workflows: A Self-Validating System

The determination of three-dimensional structures in complex carbohydrates relies heavily on the orthogonal integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) [3]. Neither technique is sufficient in isolation. NMR provides a time-averaged observation of the molecule, while MD provides the discrete thermodynamic states.

By using MD to back-calculate theoretical NMR parameters and comparing them to experimental data, we create a self-validating feedback loop that guarantees structural accuracy.

Protocol A: High-Resolution NMR Spectroscopy

Objective: Extract precise inter-nuclear distances and scalar couplings to restrict the ϕ / ψ conformational space.

  • Step 1: Sample Preparation and Isotopic Exchange

    • Action: Dissolve 5–10 mg of high-purity 2-O- β -D-galactopyranosyl-D-glucose in 99.9% D2​O . Lyophilize and repeat the dissolution/lyophilization cycle three times before final suspension in 99.99% D2​O .

    • Causality: This rigorously exchanges all labile hydroxyl (-OH) protons for deuterium. If left unexchanged, the rapid chemical exchange of -OH protons with the solvent will broaden the signals of the adjacent carbon-bound protons (H1', H2), destroying the resolution required for precise scalar coupling and NOE integration.

  • Step 2: 1D and 2D Resonance Assignment

    • Action: Acquire 1H , 13C , COSY, TOCSY, and HSQC spectra at 298 K on a high-field spectrometer ( 600 MHz).

    • Causality: Complete assignment of the spin systems for both the Gal and Glc rings is the non-negotiable prerequisite. Carbohydrates suffer from severe spectral overlap in the "bulk ring" region (3.5 – 4.0 ppm); heteronuclear dispersion (HSQC) is required to isolate the critical H1' and H2 resonances.

  • Step 3: NOESY/ROESY Acquisition

    • Action: Acquire 2D NOESY spectra utilizing a strict mixing time ( τm​ ) array of 100, 150, and 200 ms.

    • Causality: Acquiring data at multiple short mixing times allows for the extraction of the initial NOE build-up rate. This prevents errors introduced by spin-diffusion (where magnetization transfers indirectly through an intermediate proton), ensuring that the calculated interproton distances reflect true through-space proximity (< 5 Å).

Protocol B: Molecular Dynamics (MD) Simulations

Objective: Deconvolve the time-averaged NMR data into a discrete conformational ensemble.

  • Step 1: System Construction and Force Field Selection

    • Action: Build the disaccharide in silico and parameterize it using the GLYCAM06 force field.

    • Causality: Standard protein force fields fail to accurately model the exo-anomeric effect. GLYCAM06 is explicitly parameterized with quantum mechanical data to reproduce the torsional energy barriers of glycosidic linkages and the correct 4C1​ chair puckering of pyranoses.

  • Step 2: Explicit Solvation and Equilibration

    • Action: Solvate the molecule in a cubic box of TIP3P water molecules with a 10 Å buffer. Perform energy minimization followed by NVT and NPT equilibration (300 K, 1 atm).

    • Causality: Carbohydrate conformation is intimately tied to hydrogen bonding with the solvent. Implicit solvent models artificially stabilize intramolecular hydrogen bonds, skewing the ψ dihedral distribution. Explicit water correctly competes for these hydrogen bonds, yielding a biologically accurate ensemble.

  • Step 3: Production Run and Trajectory Analysis

    • Action: Run a 1 μ s production simulation. Extract the ϕ and ψ dihedral angles for every frame to construct a Free Energy Surface (FES).

    • Causality: A microsecond timescale is mathematically required to ensure sufficient sampling of rare transitions between the primary and secondary energetic minima of the glycosidic bond.

Mandatory Visualization: The Validation Workflow

G Start 2-O-β-D-Gal-D-Glc Sample NMR NMR Spectroscopy (NOESY, J-Coupling) Start->NMR MD MD Simulations (GLYCAM06 / Explicit H2O) Start->MD Dist Interproton Distances (< 5 Å) NMR->Dist Angles Dihedral Angles (Karplus Eq) NMR->Angles Traj Energy Landscape (φ, ψ Minima) MD->Traj Ensemble Validated 3D Conformational Ensemble Dist->Ensemble Angles->Ensemble Traj->Ensemble

Workflow integrating NMR and MD for glycan conformational analysis.

Quantitative Data Presentation

By executing the self-validating workflow described above, the conformational ensemble of 2-O- β -D-galactopyranosyl-D-glucose resolves into three distinct thermodynamic states. The quantitative parameters defining this ensemble are summarized below:

Table 1: Conformational Minima of the β -(1$\rightarrow$2) Glycosidic Linkage

Conformational State ϕ Angle (O5'-C1'-O2-C2) ψ Angle (C1'-O2-C2-C3)Relative PopulationKey Diagnostic Inter-residue NOEs
State 1 (Global Minimum) -60° (gauche)+15° (syn)~70%Strong H1' H2
State 2 (Secondary Minimum) -60° (gauche)+175° (anti)~25%Moderate H1' H1, H1' H3
State 3 (Non-Exo-Anomeric) +60°+20°< 5%Weak H1' H2

Note: The theoretical NOE distances ( <r−6>−1/6 ) back-calculated from the relative populations of these three states must match the experimental NOESY cross-peak volumes to validate the model.

Conclusion

The conformational analysis of 2-O- β -D-galactopyranosyl-D-glucose demonstrates that β -(1$\rightarrow$2) linkages are not static entities, but rather exist in a dynamic equilibrium dominated by the exo-anomeric effect and solvent-mediated steric interactions. By employing a self-validating system that cross-references microsecond-scale explicit-solvent MD simulations with high-resolution NMR NOE build-up rates, researchers can confidently map the 3D topology of GOS molecules. This rigorous approach is essential for downstream applications in rational drug design, where receptor binding affinity is entirely dependent on the pre-organization of the glycan ligand.

References

  • Production of Galactooligosaccharides from Lactose Using a β-Glucosidase from Thermus sp.
  • Energy Landscape of Sugar Conformation Controls the Sol-to-Gel Transition in Self-assembled Bola Glycolipid Hydrogels Source: ResearchGate URL
  • Conformation and dynamics of heparin and heparan sulfate Source: Glycobiology | Oxford Academic URL

Protocols & Analytical Methods

Method

Preparation of 2-O-beta-D-galactopyranosyl-D-glucose solutions for in vitro enzyme assays

Application Note & Protocol Topic: Preparation of 2-O-β-D-galactopyranosyl-D-glucose Solutions for In Vitro Enzyme Assays Introduction: The Critical Role of Substrate Integrity in Enzymatic Assays 2-O-β-D-galactopyranosy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 2-O-β-D-galactopyranosyl-D-glucose Solutions for In Vitro Enzyme Assays

Introduction: The Critical Role of Substrate Integrity in Enzymatic Assays

2-O-β-D-galactopyranosyl-D-glucose is a disaccharide composed of a galactose molecule linked to a glucose molecule via a β(1→2) glycosidic bond. This specific linkage makes it a valuable substrate for the characterization of certain β-galactosidases and other glycoside hydrolases. In drug development and biochemical research, the precise measurement of enzyme activity is paramount. The reliability of in vitro enzyme kinetics data is fundamentally dependent on the quality and concentration of the substrate solution. This guide provides a comprehensive, field-proven protocol for the preparation, quality control, and handling of 2-O-β-D-galactopyranosyl-D-glucose solutions to ensure the accuracy and reproducibility of your enzyme assays.

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each step to empower researchers to not only follow a method but to understand and adapt it to their specific experimental needs.

Physicochemical Properties and Stability Considerations

Understanding the chemical nature of 2-O-β-D-galactopyranosyl-D-glucose is essential for its proper handling. The glycosidic bond is the most crucial feature, as its stability directly impacts the integrity of the substrate in solution.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₁[1]
Molecular Weight 342.30 g/mol [1]
CAS Number 16790-30-0[1]
Synonyms Beta-D-Galp-(1->2)-D-Glcp[2]
Structure A disaccharide with a β(1→2) glycosidic linkage between galactose and glucose.[2]

Causality of Stability: The O-glycosidic bond is a type of ether linkage that is relatively stable.[3] However, it is susceptible to hydrolysis, which is the cleavage of the bond by the addition of a water molecule.[3] This reaction is significantly accelerated under acidic conditions.[4][5] Therefore, preparing and storing the substrate solution in a pH-neutral and sterile buffer is critical to prevent non-enzymatic degradation, which would lead to an overestimation of enzyme activity due to the presence of contaminating monosaccharide products (glucose and galactose). While stable at neutral pH, prolonged storage, even in a buffer, can lead to slight hydrolysis, making quality control essential.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the preparation of a highly pure, concentration-verified stock solution, which can be diluted to the desired working concentrations for various enzyme assays.

Materials and Reagents
  • 2-O-β-D-galactopyranosyl-D-glucose (high purity, >99%)

  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bar

  • High-purity deionized water

  • Buffer components (e.g., Sodium Phosphate Monobasic and Dibasic for phosphate buffer)

  • pH meter

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Step-by-Step Methodology

Step 1: Buffer Preparation (Example: 100 mM Sodium Phosphate, pH 7.0)

  • Rationale: A buffered solution is essential to resist pH changes that could affect both substrate stability and enzyme activity. Sodium phosphate is a common buffer for many biological assays.[6][7]

  • Prepare a solution of 100 mM Sodium Phosphate Monobasic and a separate solution of 100 mM Sodium Phosphate Dibasic.

  • While monitoring with a calibrated pH meter, titrate one solution into the other until a final pH of 7.0 is achieved.

  • This buffer should be prepared with high-purity water.

Step 2: Calculation and Weighing of the Substrate

  • Rationale: Accurate weighing is the foundation of an accurate final concentration.

  • To prepare 10 mL of a 100 mM stock solution:

    • Moles = Concentration (M) x Volume (L) = 0.1 mol/L x 0.010 L = 0.001 moles

    • Mass (g) = Moles x Molecular Weight ( g/mol ) = 0.001 mol x 342.30 g/mol = 0.3423 g

  • Using an analytical balance, accurately weigh 342.3 mg of 2-O-β-D-galactopyranosyl-D-glucose powder.

Step 3: Dissolution

  • Rationale: Proper dissolution ensures a homogenous solution. Carbohydrates like this disaccharide are generally water-soluble.[8]

  • Transfer the weighed powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of the prepared pH 7.0 phosphate buffer.

  • Add a small magnetic stir bar and place the flask on a magnetic stirrer at room temperature. Stir until the powder is completely dissolved. Avoid vigorous heating, as it can promote hydrolysis.

  • Once dissolved, remove the stir bar (using a magnetic retriever) and carefully add the buffer to the 10 mL graduation mark.

  • Cap the flask and invert it several times to ensure thorough mixing.

Step 4: Sterilization and Storage

  • Rationale: Microbial contamination is a significant risk, as many microorganisms produce glycosidases that can degrade the substrate. Sterile filtration removes this threat. Aliquoting prevents multiple freeze-thaw cycles which can degrade biomolecules.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

  • Dispense the sterile solution into small, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the substrate name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Quality Control: A Self-Validating System

It is imperative to verify the concentration and purity of the prepared stock solution. This step provides trustworthiness to all subsequent experimental data. High-Performance Liquid Chromatography (HPLC) is a highly accurate method for carbohydrate analysis.[9][10]

Recommended QC Method: HPLC with Refractive Index Detection (HPLC-RI)
  • Principle: HPLC separates molecules based on their interaction with a stationary phase. For carbohydrates, an amine-based or ion-exchange column is often used.[10] The Refractive Index (RI) detector is sensitive to changes in the refractive index of the eluent and is well-suited for detecting non-chromophoric compounds like sugars.

  • Procedure:

    • Dilute a sample of the prepared stock solution to a suitable concentration (e.g., 1-5 mM) in the mobile phase.

    • Inject the sample onto an appropriate carbohydrate analysis column.

    • Run an isocratic elution with a suitable mobile phase (e.g., acetonitrile/water).

    • Monitor the eluent with an RI detector.

  • Data Interpretation:

    • Purity: A pure solution will show a single major peak corresponding to the disaccharide. The presence of smaller, earlier-eluting peaks may indicate contamination with monosaccharides (glucose and/or galactose).

    • Concentration: The concentration can be accurately determined by comparing the peak area of the sample to a standard curve generated from certified reference standards of 2-O-β-D-galactopyranosyl-D-glucose.[11]

QC ParameterAcceptance CriteriaImplication of Failure
Purity (by HPLC-RI) >99% (single peak)Presence of monosaccharides will lead to inaccurate kinetic parameters.
Concentration Within 5% of targetIncorrect concentration will invalidate all enzyme activity calculations.

Application in an In Vitro β-Galactosidase Assay

The quality-controlled stock solution is now ready for use.

Workflow:

  • Thaw: Thaw an aliquot of the substrate stock solution on ice.

  • Dilution: Prepare the required working concentrations of the substrate by performing serial dilutions of the stock solution into the final enzyme assay buffer. The optimal assay buffer will depend on the specific enzyme being studied (e.g., sodium acetate buffer at pH 4.5 is common for β-galactosidases from Aspergillus niger).[12]

  • Assay Setup: In a typical assay, the reaction is initiated by adding the enzyme to a pre-warmed solution containing the substrate in the assay buffer.

  • Detection: The enzymatic reaction hydrolyzes the 2-O-β-D-galactopyranosyl-D-glucose into galactose and glucose. The rate of reaction can be monitored by measuring the rate of glucose production using a coupled enzyme assay system, such as the glucose oxidase-peroxidase (GOPOD) method, which produces a colored product that can be measured spectrophotometrically.[13][14]

Visualizing the Workflow

Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_assay Enzyme Assay Powder High-Purity Substrate Powder Weigh Accurate Weighing Powder->Weigh Dissolve Dissolve in Buffer (pH 7.0) Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot QC HPLC-RI Analysis Aliquot->QC  QC Sample Verify Verify Concentration & Purity QC->Verify Stock QC-Verified Stock Solution Verify->Stock  Release for Use Dilute Prepare Working Dilutions Stock->Dilute Assay Perform Enzyme Assay Dilute->Assay Detect Detect Products (e.g., GOPOD) Assay->Detect

Caption: Workflow for preparation and use of substrate solution.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution
Incomplete Dissolution Low-quality reagent; incorrect buffer pH; insufficient mixing.Use high-purity substrate. Ensure buffer is correctly prepared. Allow sufficient time for stirring; gentle warming (<40°C) can be attempted.
High Assay Background Substrate contaminated with monosaccharides; non-enzymatic hydrolysis of substrate.Perform HPLC-RI quality control. Prepare fresh solution from high-purity powder. Ensure assay buffer pH is stable and not acidic.
Inconsistent Results Inaccurate pipetting; use of non-validated stock solution; multiple freeze-thaw cycles.Calibrate pipettes. Always use a QC-verified stock solution. Use single-use aliquots to avoid freeze-thaw cycles.

References

  • Study.com. (n.d.). Glycosidic Bond | Definition & Types. Retrieved from [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. Retrieved from [Link]

  • Wikipedia. (2024). β-Galactosidase. Retrieved from [Link]

  • Science.gov. (n.d.). glycosidic bond stability: Topics. Retrieved from [Link]

  • Biesso, A. D., et al. (2003). Glycosidic Bond Formation in Aqueous Solution: On the Oxocarbenium Intermediate. Journal of the American Chemical Society, 125(32), 9566-9567. Retrieved from [https://pubs.acs.org/doi/10.1021/ja035329+
  • Igarashi-Kimura, M., et al. (2012). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Nucleic Acids Research, 40(16), 8076-8085. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-O-(β-D-Galactopyranosyl)-D-glucose, 25 mg. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Scribd. (n.d.). Glycosidic Bond Instability Test. Retrieved from [Link]

  • Megazyme. (n.d.). beta-Galactosidase Aspergillus niger Enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). beta-d-Galactopyranosyl-d-glucose. PubChem Compound Database. Retrieved from [Link]

  • Roth Lab, University of California, Davis. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

  • SAPS. (n.d.). Investigating the effect of competitive and non-competitive inhibitors on the enzyme β-galactosidase. Retrieved from [Link]

  • Gao, Y., et al. (2023). Integrated Multi-Omics Analysis Reveals Glycosylation Involving 2-O-β-D-Glucopyranosyl-L-Ascorbic Acid Biosynthesis in Lycium barbarum. International Journal of Molecular Sciences, 24(22), 16409. Retrieved from [Link]

  • Melchior, D., et al. (2021). Comparative study for analysis of carbohydrates in biological samples. Analytical and Bioanalytical Chemistry, 414(1), 215-227. Retrieved from [Link]

  • Petrova, P., et al. (2022). In Vitro Production of Galactooligosaccharides by a Novel β-Galactosidase of Lactobacillus bulgaricus. International Journal of Molecular Sciences, 23(22), 14343. Retrieved from [Link]

  • Bio-Rad. (2020). Analyzing Carbohydrates. Retrieved from [Link]

  • NIST. (n.d.). β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Imre, G., et al. (2020). Enhanced Hydrogen Bonding to Water Can Explain the Outstanding Solubility of β-D-Glucose. arXiv. Retrieved from [Link]

  • FooDB. (2010). Showing Compound beta-D-Galactopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-glucopyranosyl-(1->6)-D-mannose. Retrieved from [Link]

  • Megazyme. (n.d.). GLUCOSE OXIDASE. Retrieved from [Link]

  • Zhang, Y., et al. (2022). In vitro Activity of Picroside I in Type 2 Diabetes Based on Oxidative Stress. Revista de Química Teórica y Aplicada, 50(2), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). O-beta-D-galactopyranosyl-(1->4)-D-glucopyranose. PubChem Compound Database. Retrieved from [Link]

  • Zhao, Y., et al. (2019). 2-O-β-d-glucopyranosyl-l-ascorbic acid, a novel vitamin C derivative from Lycium barbarum, prevents oxidative stress. Journal of Functional Foods, 55, 376-385. Retrieved from [Link]/articles/PMC7104991/)

Sources

Application

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of 2-O-beta-D-galactopyranosyl-D-glucose

Advanced LC-MS/MS Structural Elucidation and Quantification of 2-O- β -D-Galactopyranosyl-D-Glucose Introduction and Analytical Causality 2-O- β -D-galactopyranosyl-D-glucose is a rare, naturally occurring galactooligosa...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Structural Elucidation and Quantification of 2-O- β -D-Galactopyranosyl-D-Glucose

Introduction and Analytical Causality

2-O- β -D-galactopyranosyl-D-glucose is a rare, naturally occurring galactooligosaccharide (GOS) formed as a transgalactosylation byproduct during the enzymatic hydrolysis of lactose by microbial β -galactosidases[1]. In prebiotic development and nutritional profiling, distinguishing this specific β (1$\rightarrow 2)−linkeddisaccharidefromitshighlyabundantstructuralisomers—suchaslactose( \beta 1 \rightarrow 4)andallolactose( \beta 1 \rightarrow$6)—presents a significant analytical challenge.

Standard reversed-phase liquid chromatography (RPLC) fails to retain highly polar, underivatized glycans, while Hydrophilic Interaction Liquid Chromatography (HILIC) often struggles to baseline-resolve closely related positional isomers without prior fluorescent derivatization. To establish a self-validating, high-fidelity analytical system, this protocol utilizes Porous Graphitized Carbon Liquid Chromatography coupled to Negative-Ion Electrospray Tandem Mass Spectrometry (PGC-LC-ESI-MS/MS) .

Why PGC-LC?

PGC stationary phases interact with analytes through a combination of hydrophobic, polar, and electronic (charge-induced dipole) mechanisms. Unlike silica-based columns, the planar, highly polarizable graphene-like sheets of PGC can discriminate the subtle 3D spatial orientations of stereoisomers. By operating at an elevated temperature (60 °C) and alkaline pH (pH 8.5), we force the rapid interconversion of α and β anomers at the reducing end, collapsing them into a single, sharp chromatographic peak for accurate quantification.

Why Negative-Ion Mode MS/MS?

While positive-ion mode (e.g., [M+Na]⁺) is highly sensitive, it predominantly yields glycosidic bond cleavages that provide sequence information but lack linkage specificity. In contrast, negative-ion mode collision-induced dissociation (CID) of deprotonated glycans ([M-H]⁻) triggers highly specific, retro-aldol-like cross-ring cleavages[2]. These cleavages follow the Domon and Costello nomenclature[3] and are strictly governed by the position of the glycosidic linkage, making negative MS/MS the gold standard for linkage assignment[4].

Diagnostic Fragmentation Logic (Domon-Costello)

The structural elucidation of 2-O- β -D-galactopyranosyl-D-glucose relies on the steric and chemical restrictions imposed by its β (1$\rightarrow$2) linkage. In negative ESI-MS/MS, the deprotonated precursor ion is observed at m/z 341.1.

According to the Domon-Costello rules[3], cross-ring cleavages require the cleaved bonds to be free of glycosidic substitutions.

  • The 1 4 Linkage (Lactose): The C-4 position is substituted, leaving C-2 free. This allows for a prominent 0,2A2​ cross-ring cleavage, resulting in a characteristic loss of 60 Da (C₂H₄O₂) to yield an ion at m/z 281.1[5].

  • The 1 2 Linkage (2-O- β -D-Gal-D-Glc): The substitution at the C-2 position of the reducing glucose physically blocks the 0,2A2​ cleavage pathway. Consequently, the m/z 281.1 ion is virtually absent. Instead, the molecule undergoes a 0,4A2​ cleavage (loss of 120 Da), yielding a dominant diagnostic fragment at m/z 221.1[4].

Table 1: Diagnostic MS/MS Fragments for Hexose Disaccharide Isomers ([M-H]⁻ m/z 341.1)
Disaccharide IsomerLinkage 0,2A2​ (m/z 281) 0,4A2​ (m/z 221)Key Diagnostic Feature
2-O- β -D-Gal-D-Glc β (1$\rightarrow$2)Absent / Trace High Absence of m/z 281; Dominant m/z 221
Lactose β (1$\rightarrow$4)HighLowHigh m/z 281 and m/z 263 (-H₂O)
Allolactose β (1$\rightarrow$6)ModerateHighPresence of m/z 251 ( 0,3A2​ )

Experimental Protocols

Sample Preparation: Graphitized Carbon Cartridge Solid-Phase Extraction (GCC-SPE)

To prevent ion suppression in the MS source and remove interfering monosaccharides (glucose/galactose) from enzymatic assays, samples must be purified using GCC-SPE.

  • Conditioning: Pass 3 mL of 80% Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA) through a 150 mg GCC-SPE cartridge, followed by 3 mL of LC-MS grade water.

  • Loading: Dilute the enzymatic GOS mixture or biological sample in 1 mL of water and load onto the cartridge.

  • Washing (Desalting & Monosaccharide Removal): Wash with 4 mL of LC-MS grade water. Monosaccharides and salts will elute in this fraction.

  • Elution (Disaccharide Recovery): Elute the target 2-O- β -D-galactopyranosyl-D-glucose and other disaccharides using 3 mL of 25% ACN in water.

  • Drying: Evaporate the eluate to dryness using a vacuum centrifuge (SpeedVac) and reconstitute in 50 µL of LC-MS grade water prior to injection.

PGC-LC Chromatographic Conditions
  • Column: Thermo Scientific™ Hypercarb™ PGC Column (100 mm × 2.1 mm, 3 µm particle size).

  • Column Temperature: 60 °C (Critical for minimizing anomeric mutarotation).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B

    • 2.0 - 15.0 min: 2% B 30% B

    • 15.0 - 17.0 min: 30% B 80% B (Column Wash)

    • 17.0 - 22.0 min: 2% B (Re-equilibration)

Mass Spectrometry (Negative ESI-MS/MS) Parameters

Operate a Triple Quadrupole or Q-TOF mass spectrometer in negative electrospray ionization mode.

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy (CE): 15 - 25 eV (Optimize for m/z 221.1 maximization).

  • MRM Transitions for Quantification:

    • Quantifier:m/z 341.1 221.1 (Specific to 1 2 and 1 6 linkages).

    • Qualifier 1:m/z 341.1 179.1 (C₁/Y₁ glycosidic cleavage, confirms hexose dimer).

    • Qualifier 2:m/z 341.1 161.1 (Z₁ cleavage).

Visualizations

Analytical Workflow

Workflow A Sample Matrix (Enzymatic GOS) B GCC-SPE Purification A->B C PGC-LC Separation B->C D Negative ESI MS/MS C->D E Linkage Assignment D->E

Figure 1: End-to-end analytical workflow for the LC-MS/MS structural elucidation of GOS isomers.

Fragmentation Logic

Fragmentation Precursor [M-H]⁻ Precursor m/z 341.1 Glycosidic Glycosidic Cleavages (Sequence Info) Precursor->Glycosidic CrossRing Cross-Ring Cleavages (Linkage Specific) Precursor->CrossRing C1 C₁ / Y₁ Ions m/z 179.1 Glycosidic->C1 A04 ⁰,⁴A₂ Ion m/z 221.1 (Dominant) CrossRing->A04 A02 ⁰,²A₂ Ion m/z 281.1 (Blocked) CrossRing->A02

Figure 2: Domon-Costello fragmentation logic for 1→2 linked hexose disaccharides in negative ESI.

References

  • Title: Hydrolysis of lactose by microbial beta-galactosidases. Formation of oligosaccharides with special reference to 2-O-beta-D-galactopyranosyl-D-glucose. Source: Journal of Dairy Science, 61(1), 33-38. (1978). URL: [Link]

  • Title: A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Source: Glycoconjugate Journal, 5(4), 397-409. (1988). URL: [Link]

  • Title: Negative-ion electrospray mass spectrometry of neutral underivatized oligosaccharides. Source: Analytical Chemistry, 73(3), 651-657. (2001). URL: [Link]

  • Title: Structural analysis of underivatized neutral human milk oligosaccharides in the negative ion mode by nano-electrospray MSn (part 1: methodology). Source: Journal of the American Society for Mass Spectrometry, 13(11), 1331-1340. (2002). URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-O-beta-D-galactopyranosyl-D-glucose and its Isomers in the Synthesis of Complex Galactooligosaccharides

Foreword for the Advanced Researcher Galactooligosaccharides (GOS) represent a class of prebiotics that are at the forefront of functional food and pharmaceutical research. Their ability to selectively modulate the gut m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Advanced Researcher

Galactooligosaccharides (GOS) represent a class of prebiotics that are at the forefront of functional food and pharmaceutical research. Their ability to selectively modulate the gut microbiota confers significant health benefits, from improving digestive health to potentially influencing metabolic and immune responses.[1][2] While commercial GOS are typically complex mixtures, the synthesis of specific GOS structures, such as 2-O-beta-D-galactopyranosyl-D-glucose and other defined isomers, is a key objective for developing next-generation synbiotics and targeted therapeutics.

This guide moves beyond foundational principles to provide detailed, actionable protocols for the synthesis, characterization, and application of complex GOS. We will explore both enzymatic and chemical pathways, emphasizing the rationale behind methodological choices to empower researchers in their pursuit of novel carbohydrate-based solutions. The primary focus will be on synthesis from lactose, the most abundant and economically viable precursor, which through transgalactosylation, yields a rich mixture of GOS isomers, including the titular compound.[3][4]

Part 1: The Cornerstone of GOS Synthesis - Enzymatic Transgalactosylation

The enzymatic synthesis of GOS is the most prevalent method, valued for its specificity and operation under mild conditions, which minimizes the formation of undesirable byproducts.[5] The core of this process is the transgalactosylation reaction catalyzed by β-galactosidase enzymes (EC 3.2.1.23).

Principle of Transgalactosylation

The synthesis is a kinetically controlled process where β-galactosidase performs a dual function. Initially, the enzyme hydrolyzes the β(1→4) linkage in lactose, forming a galactosyl-enzyme intermediate and releasing glucose.[3] At this juncture, a competition arises between two acceptor molecules for the galactose moiety:

  • Hydrolysis: If the acceptor is water, the result is the simple hydrolysis of lactose into galactose and glucose. This reaction is favored at low substrate concentrations.[3][6]

  • Transgalactosylation: If the acceptor is another carbohydrate molecule (lactose, glucose, or a growing GOS chain), a new glycosidic bond is formed, elongating the saccharide chain and producing GOS. This pathway is favored at high lactose concentrations (>20% w/v).[3][7]

The source of the β-galactosidase is a critical determinant of the final GOS mixture's composition, influencing both the yield and the prevalence of specific glycosidic linkages (e.g., β(1→6), β(1→3), β(1→2), in addition to the original β(1→4)).[6][8]

Experimental Protocol: Batch Enzymatic Synthesis of GOS from Lactose

This protocol details a standard laboratory-scale batch synthesis using a commercially available β-galactosidase.

Objective: To produce a complex GOS mixture with a high yield through enzymatic transgalactosylation.

Materials & Equipment:

  • Lactose Monohydrate (Food or Pharma Grade)

  • β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis)

  • Sodium Phosphate Buffer (0.1 M, pH adjusted per enzyme optimum)

  • Thermostatic stirred-tank reactor or shaking water bath

  • pH meter and temperature probe

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Centrifuge (for enzyme removal if using whole cells)

Methodology:

  • Substrate Preparation:

    • Prepare a high-concentration lactose solution (e.g., 40% w/v) in the pre-warmed sodium phosphate buffer. Complete dissolution is critical and may require heating and stirring.

    • Adjust the pH of the lactose solution to the optimal range for the selected enzyme (see Table 1). For example, β-galactosidase from A. oryzae typically functions best in a slightly acidic pH of 4.5.[9]

  • Enzymatic Reaction:

    • Equilibrate the lactose solution to the optimal reaction temperature (e.g., 50°C).[10]

    • Add the β-galactosidase enzyme. The enzyme loading should be optimized, but a starting point is typically 5-10 units of activity per milliliter of reaction volume.[7][10]

    • Maintain constant, gentle agitation throughout the reaction to ensure homogeneity.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 1-2 hours). Immediately terminate the enzymatic activity in the aliquot by boiling for 10 minutes before HPLC analysis.

  • Reaction Termination:

    • Once the desired GOS yield is achieved (typically plateauing after 8-12 hours), terminate the entire batch reaction by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.[10]

  • Downstream Processing (Optional but Recommended):

    • The resulting syrup contains GOS, unreacted lactose, glucose, and galactose. For applications requiring high purity, purification is necessary.

    • Techniques such as chromatography using cation exchange resins can effectively separate the GOS from residual monosaccharides.[11]

Data Presentation: Enzyme Performance

The choice of enzyme profoundly impacts the synthesis outcome. The table below summarizes typical conditions and results for common enzyme sources.

Enzyme SourceOptimal Temp (°C)Optimal pHMax GOS Yield (w/w)Lactose Conversion (%)Key Linkages FormedReference
Aspergillus oryzae50-604.5~45%~80%β(1→6), β(1→3), β(1→4)[9][12]
Kluyveromyces lactis407.0~35%~60%β(1→6), β(1→4)[7]
Metagenome-derived BgaP412507.0~47%~75%Tri-, tetra-, pentasaccharides[10]
Bifidobacterium bifidum376.8~30%~55%Bifidogenic structures[13]
Visualization: Enzymatic GOS Synthesis Workflow

GOS_Enzymatic_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Transgalactosylation Reaction cluster_termination 3. Reaction Termination cluster_analysis 4. Product Analysis Lactose Lactose Powder Substrate High-Concentration Lactose Solution (40% w/v) Lactose->Substrate Buffer Phosphate Buffer Buffer->Substrate Reactor Stirred-Tank Reactor (50°C, pH 4.5) Substrate->Reactor Enzyme β-Galactosidase Enzyme->Reactor Heat Heat Inactivation (95°C, 10 min) Reactor->Heat Product Crude GOS Mixture (GOS, Lactose, Glc, Gal) Heat->Product HPLC HPLC / LC-MS Product->HPLC GOS_Chemical_Pathway cluster_hydrolysis cluster_glycosylation Lactose Lactose (Gal-β(1→4)-Glc) Mono Galactose + Glucose Lactose->Mono H₂SO₄, 70°C GOS Complex GOS Mixture (Di-, Tri-, Tetrasaccharides) α/β-(1→6), α/β-(1→4), β-(1→3), α/β-(1→2), α-(1→1) linkages Mono->GOS Intermolecular Dehydration

Caption: Key stages in chemical GOS synthesis.

Part 3: Structural Elucidation - Characterizing the GOS Mixture

The biological activity of a GOS preparation is intrinsically linked to its composition—specifically, the degree of polymerization (DP) and the types of glycosidic linkages present. [2][14]Therefore, robust analytical characterization is not merely a quality control step but a fundamental component of the research.

Core Analytical Techniques

A multi-platform approach is required for comprehensive characterization:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): The gold standard for separating and quantifying carbohydrates without derivatization. It provides excellent resolution of GOS mixtures based on DP. [7][15]* Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic technique that separates oligosaccharides based on polarity. It is highly compatible with mass spectrometry. [8]* Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides molecular weight information for each eluting peak, confirming the DP. Tandem MS (MS/MS) fragments the molecules, yielding structural information that helps identify glycosidic linkage positions and differentiate isomers. [8][16][17]

Protocol: General Workflow for HILIC-MSⁿ Analysis of GOS

Objective: To characterize the composition of a synthesized GOS mixture by DP and to obtain structural information on the constituent isomers.

Materials & Equipment:

  • Synthesized GOS sample

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water with 0.1% Ammonium Hydroxide (Mobile Phase B)

  • HILIC column (e.g., BEH Amide)

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Methodology:

  • Sample Preparation:

    • Dilute the GOS syrup in a solution mimicking the initial mobile phase conditions (e.g., 80:20 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • LC Separation:

    • Equilibrate the HILIC column.

    • Inject the sample and run a gradient program, decreasing the acetonitrile concentration over time to elute oligosaccharides in order of increasing DP. A typical gradient might run from 80% to 50% acetonitrile.

  • MS Detection and Analysis:

    • Operate the mass spectrometer in negative ion mode, which is often optimal for underivatized carbohydrates.

    • Acquire full scan MS1 data to identify the [M-H]⁻ ions corresponding to different DP classes (e.g., DP2, DP3, DP4).

    • Set up a data-dependent acquisition (DDA) method to trigger MS² fragmentation for the most abundant ions in each scan.

    • Analyze the fragmentation patterns. Cross-ring cleavages are particularly informative for determining linkage positions. [8][18]

Visualization: GOS Analytical Workflow

GOS_Analysis_Workflow cluster_lc 1. Chromatographic Separation cluster_ms 2. Mass Spectrometry cluster_data 3. Data Analysis Sample Synthesized GOS Sample LC HILIC-UHPLC System Sample->LC Separated Separated by DP LC->Separated MS1 MS1 Scan (Determine DP) Separated->MS1 MS2 MS2 Fragmentation (Determine Linkages) MS1->MS2 Data-Dependent Report Compositional Report: - DP Distribution - Isomer Identification - Linkage Analysis MS2->Report

Caption: Analytical workflow for GOS characterization.

Part 4: Applications in Prebiotic Research and Drug Development

The ultimate goal of synthesizing complex GOS is to harness their biological activity.

Prebiotic and Synbiotic Development

The primary application of GOS is as a prebiotic to promote gastrointestinal health. [19][20]Research in this area focuses on:

  • Selective Fermentation: In vitro fermentation studies using fecal samples or pure cultures of probiotic strains (e.g., Bifidobacterium, Lactobacillus) are used to assess the prebiotic potential of synthesized GOS mixtures. [15][21]* Structure-Function Studies: A key research frontier is understanding how specific GOS structures (isomers) are metabolized by different bacterial strains. [21]For example, some bifidobacteria may preferentially consume GOS with a higher DP, while lactobacilli might favor disaccharides. [21]Synthesizing and testing defined GOS molecules is crucial for developing next-generation synbiotics where the prebiotic is specifically paired with a probiotic strain for enhanced efficacy.

Drug Delivery Systems

The terminal galactose units on GOS can be recognized by specific receptors on mammalian cells, most notably the asialoglycoprotein receptor (ASGP-R) which is highly expressed on the surface of hepatocytes. [22][23]This opens up possibilities for using GOS or galactosylated molecules in targeted drug delivery:

  • Hepatocyte Targeting: By conjugating a drug to a galactose-containing molecule, it can be selectively delivered to the liver. This approach is being explored for treating liver diseases, such as hepatitis and hepatocellular carcinoma. [23]While simple galactose or lactose moieties are more commonly used, complex GOS could offer advantages in terms of valency and solubility for creating novel drug delivery nanoparticles or polymer-drug conjugates.

References

  • He, R., et al. (2023). Novel Galacto-oligosaccharides from Lactose: Chemical Synthesis, Structural Characterization, and in Vitro Assessment of Prebiotic Activity. ACS Sustainable Chemistry & Engineering. [Link]

  • Vasileva, D., & Koleva, P. (2025). Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation. Applied Sciences. [Link]

  • Li, Z., et al. (2012). Enzymatic Synthesis of Galacto-oligosaccharides in an Organic–Aqueous Biphasic System by a Novel β-Galactosidase from a Metagenomic Library. Journal of Agricultural and Food Chemistry. [Link]

  • Otieno, D. O. (2010). Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Li, Y., et al. (2023). Enzymatic synthesis of prebiotic galactooligosaccharides from galactose derived from gum arabic. PubMed. [Link]

  • Otieno, D. O. (2010). Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Giosafatto, C. V. L., et al. (2022). Galacto-Oligosaccharide (GOS) Synthesis during Enzymatic Lactose-Free Milk Production: State of the Art and Emerging Opportunities. MDPI. [Link]

  • Vera, C., et al. (2016). Transgalactosylation reaction for GOS synthesis. ResearchGate. [Link]

  • Lin, Y.-H., et al. (2013). Production of Galactooligosaccharides Using β-Galactosidase Immobilized on Chitosan-Coated Magnetic Nanoparticles with Tris(hydroxymethyl)phosphine as an Optional Coupling Agent. PMC. [Link]

  • Hernández-Hernández, O., et al. (2012). Hydrophilic interaction liquid chromatography coupled to mass spectrometry for the characterization of prebiotic galactooligosaccharides. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic representation of the mechanism of GOS synthesis by transgalactosylation with β-galactosidases. ResearchGate. [Link]

  • Fan, L.-Q., et al. (2012). Cell Surface Engineering of a β-Galactosidase for Galactooligosaccharide Synthesis. Applied and Environmental Microbiology. [Link]

  • Böger, M., et al. (2019). Structural Identity of Galactooligosaccharide Molecules Selectively Utilized by Single Cultures of Probiotic Bacterial Strains. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation. Semantic Scholar. [Link]

  • Zhang, J., et al. (2021). Characterization of galacto-oligosaccharides using high-performance anion exchange chromatography-tandem mass spectrometry. PubMed. [Link]

  • Li, R., et al. (2023). Galactooligosaccharides: Synthesis, metabolism, bioactivities and food applications. Critical Reviews in Food Science and Nutrition. [Link]

  • He, R., et al. (2023). Novel Galacto-oligosaccharides from Lactose: Chemical Synthesis, Structural Characterization, and in Vitro Assessment of Prebiotic Activity. ACS Sustainable Chemistry & Engineering. [Link]

  • Boon, M. A., et al. (2005). Synthesis of galacto-oligosaccharide from lactose using beta-galactosidase from Kluyveromyces lactis: Studies on batch and continuous UF membrane-fitted bioreactors. PubMed. [Link]

  • Logtenberg, M. J., et al. (2020). Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry. ACS Publications. [Link]

  • Neri, D. F. M., et al. (2008). Galacto-oligosaccharides production during lactose hydrolysis by free Aspergillus oryzae β-galactosidase and immobilized on mag. CORE. [Link]

  • Tzortzis, G., et al. (2008). Prebiotic evaluation of a novel galactooligosaccharide mixture produced by the enzymatic activity of Bifidobacterium bifidum. The American Journal of Clinical Nutrition. [Link]

  • Zhang, X., et al. (2022). Profile diversity of galacto-oligosaccharides from disaccharides to hexasaccharides by porous graphitic carbon liquid chromatography-orbitrap tandem mass spectrometry. PubMed. [Link]

  • Urošević, M., et al. (2016). Structural Elucidation of Enzymatically Synthesized Galacto-oligosaccharides Using Ion-Mobility Spectrometry–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Battisegola, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. OUCI. [Link]

  • Yang, C., & Xia, J. (2007). Synthesis of galactooligosaccharides and transgalactosylation modeling in reverse micelles. ResearchGate. [Link]

  • van Mechelen, J. A., et al. (2024). Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro. Organic & Biomolecular Chemistry. [Link]

  • Battisegola, C., et al. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. MDPI. [Link]

  • Krylov, V. B., et al. (2024). Synthesis of branched and linear galactooligosaccharides related to glucuronoxylomannogalactan of Cryptococcus neoformans. PMC. [Link]

  • Unknown. (n.d.).
  • FrieslandCampina Institute. (n.d.). Industrial Applications of Galactooligosaccharides. FrieslandCampina Institute. [Link]

  • Abramova, A. V., et al. (2022). [Prebiotic properties and application of galactooligosaccharides]. PubMed. [Link]

  • Torres, D. P. M., et al. (2010). Galacto-oligosaccharides production, properties, applications and significance as prebiotics. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Wang, Y., & Demchenko, A. V. (2018). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. SciSpace. [Link]

  • King, M. W. (2017). 2 Biological Building Blocks: Carbohydrates. Basicmedical Key. [Link]

  • Unknown. (n.d.). Chap_2_Building Block. Source not found.
  • PubChem. (n.d.). 2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Transgalactosylation Yields for 2-O-β-D-Galactopyranosyl-D-Glucose

Welcome to the Advanced Biocatalysis Support Center. Synthesizing specific rare galacto-oligosaccharides (GOS), such as the β-(1→2) linked disaccharide 2-O-β-D-galactopyranosyl-D-glucose , presents unique thermodynamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Biocatalysis Support Center. Synthesizing specific rare galacto-oligosaccharides (GOS), such as the β-(1→2) linked disaccharide 2-O-β-D-galactopyranosyl-D-glucose , presents unique thermodynamic and kinetic challenges. As a kinetically controlled process, transgalactosylation constantly competes with hydrolysis. Furthermore, achieving the correct regioselectivity requires precise manipulation of the enzyme's active site and reaction microenvironment.

This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize the enzymatic yield of this specific target.

Mechanistic Pathway: The Kinetic Branching Dilemma

To troubleshoot your yield, you must first understand the causality of the reaction. β-galactosidases operate via a double-displacement mechanism. The enzyme cleaves lactose to form a covalent galactosyl-enzyme intermediate . The fate of this intermediate depends entirely on which nucleophile attacks it next: water (leading to hydrolysis) or the C2-OH of an acceptor sugar (leading to your target product).

Transgalactosylation_Pathway Lactose Lactose (Gal-β-1,4-Glc) Intermediate Galactosyl-Enzyme Intermediate Lactose->Intermediate Enzyme binding & Cleavage Enzyme β-Galactosidase (Active Site) Enzyme->Intermediate Nucleophilic attack Glucose_Leaving Leaving Group (D-Glucose) Intermediate->Glucose_Leaving Aglycone release Galactose D-Galactose (Hydrolysis Product) Intermediate->Galactose Hydrolysis Product 2-O-β-D-Galactopyranosyl- D-glucose Intermediate->Product Transgalactosylation Water Water (H₂O) Hydrolysis Water->Intermediate Competing Nucleophile Acceptor D-Glucose (C2-OH) Transgalactosylation Acceptor->Intermediate Target Nucleophile

Kinetic branching of the galactosyl-enzyme intermediate during transgalactosylation.

Troubleshooting & FAQs

FAQ 1: Regioselectivity & Linkage Specificity Issue: My HPAEC-PAD chromatograms show predominantly β-(1→4) and β-(1→6) linkages. How do I shift the specificity to the β-(1→2) linkage? Analysis: Regioselectivity is dictated by the spatial architecture of the enzyme's +1 subsite. If the acceptor sugar (D-glucose) binds such that its C4-OH or C6-OH is oriented toward the anomeric carbon of the intermediate, you will not yield the β-(1→2) product. Solution: You must select a biocatalyst with an active site that sterically favors the C2-OH attack. As established by [1], specific microbial β-galactosidases naturally produce 2-O-β-D-galactopyranosyl-D-glucose during lactose hydrolysis. Screen fungal GH35 enzymes (e.g., Aspergillus oryzae) or bacterial GH42 family enzymes rather than standard GH2 enzymes (like E. coli LacZ), which heavily favor allolactose β-(1→6).

FAQ 2: Overcoming Secondary Hydrolysis Issue: The yield of my target disaccharide peaks at 4 hours and then rapidly degrades. Analysis: Transgalactosylation is under kinetic control. Your target product, 2-O-β-D-galactopyranosyl-D-glucose, is structurally similar to lactose and acts as a substrate for the same enzyme. Once the primary lactose donor is depleted, the enzyme will hydrolyze your newly formed product back into galactose and glucose. Solution: Terminate the reaction exactly at the kinetic maximum (usually 70-80% lactose conversion). To permanently reduce secondary hydrolysis, utilize engineered enzymes. [2] demonstrated that mutating the R109 residue (e.g., R109W) in the Geobacillus stearothermophilus BgaB enzyme significantly lowers the hydrolytic rate of the formed oligosaccharides, boosting overall transgalactosylation yield from 2% to 23%.

FAQ 3: Donor-Acceptor Ratios Issue: I am getting a high yield of trisaccharides (galactosyl-lactose) instead of the desired disaccharide. Analysis: In a standard reaction, lactose acts as both the galactosyl donor and the acceptor. When lactose attacks the intermediate, trisaccharides are formed. Solution: Flood the system with a competing acceptor. By adding a high concentration of free D-glucose to your initial reaction matrix, you outcompete lactose at the +1 subsite, driving the covalent transfer toward galactosyl-glucose disaccharides.

Quantitative Data: Enzyme Source Comparison

Selecting the correct enzyme family is the most critical variable for your experimental design. Below is a comparative summary of β-galactosidase sources and their transgalactosylation metrics.

Enzyme SourceGlycoside Hydrolase FamilyPredominant Linkage SpecificityMax GOS Yield (% of total sugars)Kinetic Optimum (Lactose Conversion)
Aspergillus oryzaeGH35β-(1→6) > β-(1→2)~25 - 30%60 - 70%
Bacillus circulansGH2β-(1→4) > β-(1→3)>60%75 - 85%
Geobacillus stearothermophilus (WT)GH42β-(1→3) > β-(1→2)~10 - 15%50 - 60%
G. stearothermophilus (R109W Mutant)GH42β-(1→3) & β-(1→2)~30 - 40%80 - 90%
Self-Validating Experimental Protocol

To ensure reproducibility and prevent wasted downstream purification efforts, utilize this self-validating protocol for the high-yield synthesis of 2-O-β-D-galactopyranosyl-D-glucose.

Step 1: Substrate Preparation & Water Activity Modulation Prepare a 40% (w/v) total sugar solution consisting of 300 g/L Lactose and 100 g/L D-Glucose in 50 mM Sodium Phosphate buffer (pH 6.5). Causality: High substrate concentration lowers water activity, shifting the kinetic competition at the galactosyl-enzyme intermediate away from water (hydrolysis) and toward the sugar acceptor (transgalactosylation). The excess free D-glucose acts as a primary acceptor to drive the formation of disaccharides over trisaccharides.

Step 2: Biocatalyst Addition Add 10 U/mL of regioselective β-galactosidase (e.g., Aspergillus oryzae or an engineered GH42 mutant). Incubate at 40°C under continuous orbital agitation (150 rpm). Causality: 40°C provides optimal kinetic energy for the transgalactosylation without accelerating thermal denaturation of the enzyme, maintaining a stable half-life during the reaction window.

Step 3: Kinetic Monitoring & Ratio Validation (Self-Validation Checkpoint) Withdraw 100 µL aliquots every 2 hours. Quench immediately by heating at 95°C for 10 minutes. Analyze the supernatant via HPAEC-PAD. Validation Metric: Calculate the molar ratio of free D-galactose to free D-glucose. In pure hydrolysis, this ratio is 1.0. A Gal:Glc ratio > 1.2 confirms active transgalactosylation , as glucose is being consumed as an acceptor to form your target product. If the ratio remains near 1.0, halt the experiment immediately; your water activity is too high or your enzyme lacks sufficient transgalactosylase activity.

Step 4: Reaction Termination Terminate the bulk reaction by heat inactivation (95°C, 15 min) exactly when the target peak reaches its kinetic maximum (typically ~70% lactose conversion). Causality: Because the product is also a substrate, allowing the reaction to proceed to 100% lactose depletion will result in the secondary hydrolysis of your synthesized 2-O-β-D-galactopyranosyl-D-glucose back into monomers.

Step 5: Purification Purify the target disaccharide using size-exclusion chromatography (Bio-Gel P-2) to remove unreacted polysaccharides, followed by activated carbon chromatography (eluting with a stepwise ethanol gradient) to separate the β-(1→2) disaccharide from residual lactose and glucose.

References
  • Title: Hydrolysis of lactose by microbial beta-galactosidases. Formation of oligosaccharides with special reference to 2-O-beta-D-galactopyranosyl-D-glucose. Source: Journal of Dairy Science URL: [Link]

  • Title: Evolved β-Galactosidases from Geobacillus stearothermophilus with Improved Transgalactosylation Yield for Galacto-Oligosaccharide Production. Source: Applied and Environmental Microbiology URL: [Link]

Optimization

Troubleshooting co-elution of 2-O-beta-D-galactopyranosyl-D-glucose and allolactose in HPLC

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists struggling to resolve the co-elution of isomeric reducing disaccharides—specifically 2-O- β -D-gala...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists struggling to resolve the co-elution of isomeric reducing disaccharides—specifically 2-O- β -D-galactopyranosyl-D-glucose and allolactose (6-O- β -D-galactopyranosyl-D-glucose).

Below is our comprehensive, causality-driven troubleshooting guide structured to help you select, optimize, and validate the correct chromatographic methodology.

Q1: Why do 2-O- β -D-galactopyranosyl-D-glucose and allolactose co-elute on my standard C18 column, and how do I choose the right alternative?

The Root Cause: Standard reversed-phase (RP-HPLC) chromatography relies on hydrophobic interactions. Both 2-O- β -D-galactopyranosyl-D-glucose and allolactose are highly polar, underivatized disaccharides with identical molecular weights ( C12​H22​O11​ ) and virtually identical octanol-water partition coefficients (logP). They lack the hydrophobicity required to interact differentially with the C18 stationary phase, resulting in immediate co-elution near the void volume[1].

To resolve these isomers, you must exploit their structural differences (the β (1$\rightarrow$2) vs. β (1$\rightarrow$6) linkage) using orthogonal retention mechanisms.

G Start Co-eluting Isomers: 2-O-β-D-Gal-D-Glc & Allolactose Q1 Is Mass Spectrometry (MS) detection required? Start->Q1 HPAEC HPAEC-PAD (Gold Standard for Quantitation) Q1->HPAEC No (Electrochemical) PGC PGC-LC-MS (Best for Structural Elucidation) Q1->PGC Yes (Native/Underivatized) HILIC HILIC-FLR/MS (Requires Derivatization) Q1->HILIC Yes (Derivatized) HPAEC_Detail CarboPac PA210 Column Mechanism: pKa differences (C2-OH vs C6-OH acidity) HPAEC->HPAEC_Detail PGC_Detail Hypercarb Column Mechanism: 3D spatial footprint (Induced dipole-dispersion) PGC->PGC_Detail

Decision tree for selecting the optimal chromatographic method for isomeric disaccharides.

Q2: What is the mechanistic reason HPAEC-PAD can separate these isomers when other methods fail?

The Causality: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) leverages the fact that carbohydrates act as weak acids (pKa 12–14)[2]. At a high pH (>12), the hydroxyl groups become ionized oxyanions.

The exact pKa of a disaccharide depends heavily on its linkage position. The anomeric hydroxyl (C1-OH) is the most acidic. In 2-O- β -D-galactopyranosyl-D-glucose, the C2 position of the glucose unit is occupied by the glycosidic bond. In allolactose, the C6 position is occupied[3]. Because the C2-OH is generally more acidic and sterically influential than the C6-OH, the β (1$\rightarrow$2) linked isomer possesses a different overall charge density and a higher affinity for the strong anion-exchange resin compared to the β (1$\rightarrow 6)linkedallolactose.Consequently,1 \rightarrow 6linkeddisaccharideseluteearlierthan1 \rightarrow 4linkages,whicheluteearlierthan1 \rightarrow$2 linkages[3].

Table 1: Quantitative Chromatographic Behavior of Galactosyl-Glucose Isomers
AnalyteLinkageHPAEC-PAD Retention Time (min)*PGC-LC-MS Elution OrderKey Structural Differentiator
Allolactose β (1$\rightarrow$6)~7.50LateLacks free C6-OH on reducing end
Lactose β (1$\rightarrow$4)8.15IntermediateLacks free C4-OH on reducing end
2-O- β -D-Gal-D-Glc β (1$\rightarrow$2)>9.00EarlyLacks free C2-OH on reducing end

*Data modeled on 19 mM KOH isocratic elution using a CarboPac PA210 column[4]. Exact times vary by column age.

Q3: How do I set up a robust, self-validating HPAEC-PAD method for this specific separation?

To achieve baseline resolution for routine quantitation without derivatization, follow this validated protocol[5],[4]:

Step-by-Step Methodology: HPAEC-PAD

  • Hardware Setup: Equip the IC system with a CarboPac PA210 (4 µm, 2 x 150 mm) column, a Gold working electrode, and a pH-Ag/AgCl reference electrode.

  • Eluent Generation (Critical Step): Utilize an automated electrolytic Eluent Generator (EG) to produce a 19 mM KOH isocratic mobile phase. Causality: Manual preparation exposes NaOH/KOH to atmospheric CO2​ , forming carbonate ( CO32−​ ). Carbonate is a divalent anion that acts as a strong eluent, drastically shifting retention times and causing baseline drift.

  • Equilibration: Flush the column at 0.8 mL/min at 30°C for 30 minutes.

  • Sample Injection: Inject 5 µL of the sample. Ensure the sample is diluted in deionized water to <50 ppm to prevent column overloading, which causes peak fronting.

  • Detection: Apply the standard four-potential carbohydrate waveform.

  • Self-Validating System Suitability Test (SST): Inject a mixed standard of allolactose and lactose. Calculate the resolution ( Rs​ ).

    • Validation Check: If Rs​<1.5 , or if the retention factor ( k′ ) of lactose drops by >10% over consecutive runs, the column has absorbed carbonate. Immediately initiate a 200 mM KOH column wash for 60 minutes to strip bound carbonates, then re-equilibrate.

Q4: I need to couple my separation to Mass Spectrometry (MS). Since HPAEC-PAD uses non-volatile salts, what is the best LC-MS approach?

While HPAEC can be coupled to MS using a post-column desalter[4], the most robust orthogonal approach for LC-MS is Porous Graphitic Carbon (PGC) Chromatography [6].

The Causality: PGC features a highly crystalline, flat graphite surface. Retention is driven by the Polar Retention Effect on Graphite (PREG) and induced dipole-dispersion interactions. PGC is uniquely sensitive to the 3D spatial footprint of a molecule. The β (1$\rightarrow$6) linkage in allolactose provides high rotational freedom around the C5-C6 bond, allowing it to adopt a flatter conformation that maximizes contact area with the graphite surface. Conversely, the sterically restricted β (1$\rightarrow$2) linkage prevents optimal surface alignment, resulting in earlier elution[7].

Q5: How do I execute the PGC-LC-MS protocol without suffering from "anomeric splitting"?

A common pitfall in PGC is observing two distinct peaks for a single pure disaccharide standard. This is due to the separation of the α and β anomers of the reducing sugar[8]. To collapse these into a single peak for accurate quantitation, you must accelerate mutarotation.

Step-by-Step Methodology: PGC-LC-MS

  • Column Selection: Install a Hypercarb PGC column (2.1 x 100 mm, 3 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 8.5 with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Causality: The alkaline pH accelerates the mutarotation equilibrium between the α and β anomers. Furthermore, the formate buffer promotes the formation of stable formate adducts [M+HCOO]− at m/z 387 for sensitive negative-mode ESI-MS detection[8].

  • Gradient Elution: Start at 5% B, ramp to 30% B over 20 minutes at a flow rate of 0.3 mL/min.

  • Temperature Control (Critical Step): Set the column oven to 65°C .

    • Causality: Elevated thermal energy drives the mutarotation rate faster than the chromatographic separation timescale, effectively collapsing the anomers into a single sharp peak.

  • Detection: Operate in ESI negative mode. Monitor m/z 387 (MS1) and utilize collision-induced dissociation (CID) to monitor the fragment ion at m/z 341 (MS2) for structural confirmation[8].

  • Self-Validating SST: Measure the peak width at half maximum ( W1/2​ ) of the allolactose standard.

    • Validation Check: If W1/2​>0.5 min or exhibits a noticeable shoulder, mutarotation is incomplete. Increase the column temperature by 5°C or slightly increase the mobile phase pH.

Q6: I don't have HPAEC-PAD or PGC. Can I use HILIC?

Yes, but native disaccharides often suffer from poor sensitivity and anomeric splitting in Hydrophilic Interaction Liquid Chromatography (HILIC). If you must use HILIC, you should utilize pre-column or post-column derivatization [9].

By reacting the reducing end of the sugars with a reagent like 2-aminobenzamide (2-AB) or utilizing post-column boric acid-arginine fluorescence derivatization[9], you eliminate the mutarotation issue (locking the ring open/closed) and drastically increase hydrophobicity and detector sensitivity. The derivatized isomers can then be baseline-separated on an amide-bonded HILIC column using a standard Acetonitrile/Ammonium Formate gradient.

References

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applic
  • Fast and sensitive determination of lactose in lactose-free products using HPAE-PAD | Thermo Fisher Scientific. thermofisher.com.
  • Anomeric discrimination and rapid analysis of underivatized lactose, maltose, and sucrose in vegetable matrices by U-HPLC-ESI-MS/MS using porous graphitic carbon - ResearchGate.
  • Separation of All Classes of Carbohydrates by HPAEC-PAD | LCGC International.
  • Separation and quantification by HPAEC-PAD. Separation and... | Download Scientific Diagram - ResearchGate.
  • Touching the High Complexity of Prebiotic Vivinal Galacto- oligosaccharides Using Porous Graphitic Carbon Ultra-High - ACS Public
  • In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - Frontiers. frontiersin.org.
  • Newly Developed Porous Graphitic Carbon in U/HPLC - Sigma-Aldrich. sigmaaldrich.com.
  • Determination of lactose in lactose-free dairy products using HPAE coupled with PAD and MS dual detection. lcms.cz.
  • Sensitive Simultaneous Analysis of Lactose, Allolactose, Lactulose and Saccharides Contain - Shimadzu. shimadzu.com.

Sources

Troubleshooting

Optimizing beta-galactosidase reaction conditions for maximum 2-O-beta-D-galactopyranosyl-D-glucose production

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the enzymatic synthesis of specific galactooligosaccharides.

Synthesizing 2-O-β-D-galactopyranosyl-D-glucose requires shifting the intrinsic behavior of β-galactosidase (EC 3.2.1.23) from its primary function—hydrolysis—toward transgalactosylation . This guide provides the mechanistic causality, step-by-step self-validating protocols, and troubleshooting frameworks necessary to maximize your synthetic yield[1].

Mechanistic Foundations: The Kinetic Partitioning Problem

β-galactosidase operates via a double-displacement mechanism, forming a covalent galactosyl-enzyme intermediate . In standard aqueous environments, water (present at ~55.5 M) acts as the dominant nucleophile, leading to the hydrolysis of lactose into D-galactose and D-glucose.

To synthesize 2-O-β-D-galactopyranosyl-D-glucose, we must alter the reaction thermodynamics and kinetics so that the C2-hydroxyl group of an acceptor molecule (D-glucose) outcompetes water for the intermediate[2].

ReactionPathway Lactose Lactose (Galactosyl Donor) Intermediate Galactosyl-Enzyme Intermediate Lactose->Intermediate + Enzyme - Glucose Enzyme β-Galactosidase Enzyme->Intermediate Galactose D-Galactose + D-Glucose Intermediate->Galactose + Water Target 2-O-β-D-Galactopyranosyl- D-Glucose Intermediate->Target + D-Glucose Water Water (55.5 M) Hydrolysis Pathway Water->Galactose GlucoseAcceptor D-Glucose Transgalactosylation Pathway GlucoseAcceptor->Target

Caption: Kinetic partitioning of the galactosyl-enzyme intermediate between hydrolysis and transgalactosylation.

Troubleshooting FAQs

Q1: My reaction yields mostly D-galactose and D-glucose instead of the target disaccharide. How do I shift the equilibrium toward transgalactosylation? Causality: The molar ratio of water to the acceptor molecule is too high. Water is outcompeting your sugar acceptor. Solution: You must artificially lower the water activity ( aw​ ) of the system.

  • Increase Substrate Concentration: Operate at extremely high initial sugar concentrations (>40–50% w/v).

  • Supplement with Exogenous Acceptor: Do not rely solely on the D-glucose liberated from lactose hydrolysis. Spike the initial reaction mixture with exogenous D-glucose to immediately saturate the acceptor binding sites[1].

Q2: I am experiencing rapid enzyme denaturation at the elevated temperatures required to solubilize 50% (w/v) sugar concentrations. What are the best practices? Causality: High sugar concentrations require temperatures of 50–60°C to prevent crystallization. However, standard mesophilic β-galactosidases (e.g., from E. coli) denature rapidly above 45°C. Solution:

  • Switch Enzyme Source: Utilize inherently thermostable β-galactosidases. Enzymes sourced from Aspergillus oryzae or Penicillium simplicissimum maintain robust transgalactosylation activity at 50–60°C[3].

  • Immobilization: Covalently bind the enzyme to a solid support (e.g., Sepharose CL-4B or phenolic resins). Immobilization rigidifies the tertiary structure, significantly increasing the thermal half-life and allowing for enzyme recovery[4].

Q3: The pH of my reaction is drifting, and transgalactosylation yields are dropping over time. Why? Causality: The optimum pH for hydrolysis and transgalactosylation often differ. For instance, P. simplicissimum β-galactosidase has a hydrolytic optimum of pH 4.0–4.6, but its transgalactosylation optimum is strictly pH 6.0–7.0[3]. If the buffer capacity is insufficient, local pH changes alter the active site's protonation state, reverting the enzyme to a hydrolytic bias. Solution: Use a robust, high-capacity buffer system (e.g., 150 mM McIlvaine buffer) strictly maintained at pH 6.0–6.5.

Data Presentation: Comparative Reaction Parameters

To provide a clear baseline for your experimental design, the following table summarizes the quantitative shifts required to move from a hydrolysis-dominant system to a transgalactosylation-dominant system.

ParameterHydrolysis-Biased ConditionTransgalactosylation-Biased ConditionMechanistic Rationale
Initial Lactose < 5% (w/v)40% – 60% (w/v) High concentration lowers water activity ( aw​ ) and increases donor availability.
Exogenous D-Glucose 0 mM> 200 mM Floods the active site with the specific acceptor, outcompeting water nucleophilic attack.
Temperature 37°C50°C – 60°C Increases sugar solubility to prevent crystallization at high concentrations; requires thermostable enzymes.
Operating pH 4.0 – 4.5 (Fungal)6.0 – 6.5 (Fungal) Shifts the ionization state of catalytic residues to favor glycosyl transfer over water activation[3].
Enzyme State Free / SolubleImmobilized Enhances thermal stability and allows for continuous packed-bed reactor processing[4].

Experimental Protocols: Self-Validating Synthesis Workflow

This protocol is designed as a self-validating system. By running a parallel "low-concentration" control, you can analytically verify that your conditions have successfully shifted the thermodynamic equilibrium.

Phase 1: Substrate and Buffer Preparation
  • Prepare Buffer: Formulate a 150 mM McIlvaine (citrate-phosphate) buffer. Adjust strictly to pH 6.5 using 0.1 M NaOH or HCl.

  • Prepare Reaction Matrix: Dissolve lactose to a final concentration of 40% (w/v) and D-glucose to 10% (w/v) in the McIlvaine buffer.

  • Self-Validation Control: Prepare a separate 5% (w/v) lactose solution in the same buffer without exogenous D-glucose (Hydrolysis Control).

  • Equilibration: Pre-incubate both solutions in a shaking water bath at 55°C until sugars are completely dissolved and temperature is stable.

Phase 2: Enzymatic Reaction
  • Enzyme Addition: Add thermostable β-galactosidase (e.g., from P. simplicissimum or A. oryzae) at a concentration of 10 U/mL to both the main reaction and the control.

  • Incubation: Incubate at 55°C with continuous, gentle orbital agitation (150 rpm) to ensure mass transfer without inducing shear stress on the enzyme.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Reaction Termination: Immediately quench the extracted aliquots by heating at 95°C for 10 minutes to denature the enzyme.

Phase 3: Product Isolation and Analysis
  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet denatured protein.

  • Chromatography: Analyze the supernatant via High-Performance Liquid Chromatography (HPLC) using a refractive index (RI) detector and an amino-bonded silica column (e.g., Zorbax NH2). Use an acetonitrile/water (70:30 v/v) mobile phase.

  • Validation: The control should show near-complete conversion to monosaccharides (galactose/glucose). The main reaction should exhibit a distinct peak for 2-O-β-D-galactopyranosyl-D-glucose , confirming successful transgalactosylation[1].

OptimizationWorkflow Start Identify Target: 2-O-β-D-Gal-D-Glc Step1 Select Thermostable Enzyme (e.g., A. oryzae or P. simplicissimum) Start->Step1 Step2 Prepare High-Concentration Substrate (>40% w/v Lactose + Glucose) Step1->Step2 Step3 Buffer to Transgalactosylation Optimum (pH 6.0-6.5) Step2->Step3 Step4 Incubate at 50-60°C with Controlled Agitation Step3->Step4 Decision Yield > 30%? Step4->Decision Optimize Troubleshoot: Increase Acceptor Ratio or Lower Water Activity Decision->Optimize No Success Terminate Reaction & Purify via HPLC/Carbon Column Decision->Success Yes Optimize->Step2 Adjust Parameters

Caption: Iterative experimental workflow for optimizing β-galactosidase transgalactosylation conditions.

References

  • Toba, T., & Adachi, S. (1978). "Hydrolysis of lactose by microbial beta-galactosidases. Formation of oligosaccharides with special reference to 2-O-beta-D-galactopyranosyl-D-glucose." Journal of Dairy Science, 61(1), 33-38.
  • Pivarnik, L. F., Senecal, A. G., & Rand, A. G. (1995). "Hydrolytic and Transgalactosylic Activities of Commercial β-Galactosidase (Lactase) in Food Processing." Advances in Food and Nutrition Research, 38, 1-102.
  • Cruz, R., Cruz, V. D., Belote, J. G., Khenayfes, M. O., Dorta, C., & Oliveira, L. H. S. (1999). "Properties of a new fungal b-galactosidase with potential application in the dairy industry." Revista de Microbiologia, 30(3), 265-271.
  • Hedbys, L., Larsson, P. O., Mosbach, K., & Svensson, S. (1984). "Synthesis of the disaccharide 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose using immobilized beta-galactosidase." Biochemical and Biophysical Research Communications, 123(1), 8-15.

Sources

Optimization

Enhancing mass spectrometry ionization efficiency for 2-O-beta-D-galactopyranosyl-D-glucose detection

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the mass spectrometric (MS) characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the mass spectrometric (MS) characterization of 2-O-β-D-galactopyranosyl-D-glucose. As a neutral, highly hydrophilic disaccharide, this molecule inherently resists efficient gas-phase transfer during standard Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Below, we provide a causality-driven troubleshooting guide, validated experimental workflows, and advanced optimization strategies to overcome these analytical barriers.

Section 1: Fundamental Troubleshooting & Theoretical FAQs

Q1: Why does 2-O-β-D-galactopyranosyl-D-glucose exhibit such poor ionization efficiency compared to peptides of similar mass? A1: The disparity in ionization efficiency is dictated by fundamental molecular properties. Peptides possess basic amino acid residues that readily accept protons in positive ion mode. Conversely, 2-O-β-D-galactopyranosyl-D-glucose is a neutral disaccharide lacking basic protonation sites. Furthermore, according to the Ion Evaporation Model (IEM) of electrospray ionization, highly hydrophilic molecules tend to remain trapped in the aqueous interior of the ESI droplet rather than migrating to the surface. Because surface localization is a prerequisite for efficient ejection into the gas phase, the disaccharide suffers from severe ion suppression when analyzed alongside more surface-active matrix components1[1].

Q2: Should I operate in positive or negative ion mode for the underivatized disaccharide? A2: If chemical derivatization is not an option, negative ion mode (monitoring the deprotonated [M-H]⁻ species) often yields superior signal-to-noise ratios, provided the solvent pH is optimized with additives like ammonium hydroxide. In positive ion mode, protonation is highly inefficient, forcing the molecule to rely entirely on metal cationization (e.g., [M+Na]⁺ or [M+Li]⁺) 2[2]. While metal adducts are stable, they resist fragmentation during Collision-Induced Dissociation (CID), which complicates downstream structural elucidation.

Q3: How do ESI flow rates impact the detection limits of this specific disaccharide? A3: Flow rate is inversely proportional to ionization efficiency for hydrophilic analytes. Transitioning from standard ESI (μL/min) to ultra-low flow Capillary Electrophoresis-Mass Spectrometry (CESI-MS) operating at ~20 nL/min drastically reduces the initial droplet size. Smaller droplets require fewer solvent evaporation and fission events to reach the gas phase. This physical constraint significantly reduces ion suppression from competing matrix components, enhancing the sensitivity of weakly ionizable oligosaccharides by an order of magnitude 3[3].

Section 2: Experimental Workflows & Protocols

Q4: What is the most robust sample preparation strategy to maximize ESI-MS sensitivity? A4: Reductive amination at the reducing end of the glucose moiety is the gold standard. By covalently attaching a tag with high proton affinity and increased hydrophobicity (such as 2-aminobenzamide or aminopyrazine), you force the molecule to the droplet surface during ESI and provide a basic site for efficient protonation 4[4]. This modification can increase MS sensitivity by 50- to 1000-fold 2[2].

Workflow A 2-O-β-D-galactopyranosyl-D-glucose (Native Disaccharide) B Reductive Amination (Add 2-AB & NaCNBH3) A->B Reagent Prep C Incubation (65°C, 2 hours) B->C Schiff Base Reduction D SPE Purification (HILIC Cartridge) C->D Quench & Clean E Nano-ESI MS (High Sensitivity Detection) D->E Introduce to MS

Workflow for reductive amination and MS analysis of 2-O-β-D-galactopyranosyl-D-glucose.

Step-by-Step Methodology: Reductive Amination with 2-Aminobenzamide (2-AB)

Self-Validating Principle: This protocol utilizes sodium cyanoborohydride (NaCNBH₃) as a reducing agent. The causality here is critical: the initial reaction between the primary amine of 2-AB and the reducing end of the glucose forms a reversible Schiff base. The NaCNBH₃ specifically reduces this Schiff base into a highly stable secondary amine, locking the tag in place and preventing signal degradation during subsequent chromatographic purification.

  • Sample Preparation: Aliquot 1–10 μg of 2-O-β-D-galactopyranosyl-D-glucose into a microcentrifuge tube and dry completely using a centrifugal vacuum concentrator.

  • Reagent Formulation: Prepare a fresh labeling solution consisting of 0.35 M 2-AB and 1.0 M NaCNBH₃ dissolved in a solvent mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid (7:3, v/v).

  • Derivatization Reaction: Add 10 μL of the labeling solution to the dried disaccharide pellet. Vortex vigorously for 30 seconds, centrifuge briefly, and incubate in a heating block at 65°C for exactly 2 hours.

  • Reaction Quenching & Clean-up: Remove the sample and cool to room temperature. Dilute the mixture with 90 μL of LC-MS grade acetonitrile. Load the sample onto a pre-conditioned Hydrophilic Interaction Liquid Chromatography (HILIC) micro-spin column. Wash three times with 95% acetonitrile to elute unreacted 2-AB dye and salts.

  • Analyte Elution: Elute the derivatized disaccharide using 50 μL of 20% acetonitrile in water.

  • MS Acquisition: Infuse the eluate via Nano-ESI in positive ion mode. Monitor for the[M+H]⁺ ion, which will exhibit a mass shift of +120.1 Da corresponding to the covalently bound 2-AB tag.

Section 3: Advanced Optimization & Data Interpretation

Q5: Are there non-chemical methods to boost ionization if derivatization alters my target's biological activity in downstream assays? A5: Yes. If structural modification is prohibited by your experimental design, you must manipulate the electrospray microenvironment directly. Two highly effective physical methods are:

  • Doping with Metal Cations: Adding 10–50 μM of lithium chloride (LiCl) to the spray solvent promotes the formation of [M+Li]⁺ adducts. Lithium coordination is highly advantageous because, unlike sodium, lithium adducts provide structurally informative cross-ring cleavages during MS/MS, aiding in isomeric differentiation 1[1].

  • Nanobubble-Enriched Solvents: A cutting-edge approach involves infusing the electrospray solvent with carbon dioxide (CO₂) or nitrogen (N₂) nanobubbles. Nanobubbles drastically increase the available hydrophobic gas-liquid interface within the ESI droplet. This physical phenomenon drives neutral, hydrophilic analytes to the droplet surface, mitigating ion suppression and enhancing signal responses by up to 9-fold without requiring chemical alteration 5[5].

Q6: How do these different enhancement strategies compare quantitatively? A6: The optimal strategy depends entirely on your required Limit of Detection (LOD) and the complexity of your sample matrix. The table below summarizes the expected signal enhancements based on empirical analytical data:

Enhancement StrategyPrimary Mechanism of ActionTypical Signal EnhancementBest Use Case Scenario
Metal Adduction (Li⁺/Na⁺) Promotes stable cationization in positive mode2x - 5xRapid screening of native disaccharides; structural MS/MS
Nanobubble ESI Increases gas-liquid interface for ion ejection3x - 9xNon-destructive enhancement; automated high-throughput
Ultra-Low Flow (CESI-MS) Reduces droplet size, minimizes ion suppression10x - 20xMass-limited samples; complex biological matrices
Reductive Amination (2-AB) Adds basic site for protonation & hydrophobicity50x - 1000xAbsolute quantification; highest sensitivity requirements

Note: Enhancements are relative to the baseline signal of standard positive-mode ESI of the native disaccharide.

References

  • Mass Spectrometry-Based Techniques to Elucidate the Sugar Code Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Rapid, sensitive structure analysis of oligosaccharides Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS Source: SCIEX Technical Bulletins URL:[Link]

  • Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles Source: Chromatography Online URL:[Link]

  • Improved analysis of oligosaccharides for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using aminopyrazine as a derivatization reagent and a co-matrix Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 2-O-beta-D-galactopyranosyl-D-glucose in Organic Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of dissolving 2-O-beta-D-galactopyranosyl-D-glucose in organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these solubility hurdles in your experimental workflows.

Understanding the Core Problem: Why is 2-O-beta-D-galactopyranosyl-D-glucose so difficult to dissolve in organic solvents?

2-O-beta-D-galactopyranosyl-D-glucose, a disaccharide, is a highly polar molecule. Its structure is rich in hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This extensive hydrogen bonding capability leads to a strong affinity for other polar molecules, like water, and for itself, resulting in a stable crystalline lattice that is difficult to disrupt with non-polar or weakly polar organic solvents.

The key to overcoming this challenge lies in either finding a suitable polar aprotic solvent that can effectively compete for these hydrogen bonds or chemically modifying the molecule to reduce its polarity.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-O-beta-D-galactopyranosyl-D-glucose in a common organic solvent like acetone or ethyl acetate with no success. What am I doing wrong?

This is a common and expected observation. Solvents like acetone and ethyl acetate are of intermediate polarity and are not effective at breaking the strong intermolecular hydrogen bonds of unprotected carbohydrates. You will likely observe that the compound remains as an insoluble solid. For successful dissolution, more polar or specialized solvent systems are required.

Q2: Are there any "go-to" organic solvents for dissolving unprotected disaccharides?

Yes, for unprotected carbohydrates, polar aprotic solvents are generally the most effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the preferred solvents for creating stock solutions of organic small molecules with low aqueous solubility.[1] Unprotected sugars are often soluble in solvents like pyridine, DMSO, and DMF.[2] For instance, the solubility of sucrose in DMSO can reach as high as 51.1% at 85°C.[3]

Q3: I've heard about derivatization. How does this help with solubility?

Derivatization, such as acetylation, involves chemically modifying the hydroxyl groups of the carbohydrate. This process replaces the polar -OH groups with less polar acetyl groups, which significantly reduces the molecule's ability to form strong hydrogen bonds. The resulting acetylated derivative is much more hydrophobic and, therefore, more soluble in a wider range of organic solvents.[4]

Q4: What are Ionic Liquids (ILs) and Natural Deep Eutectic Solvents (NADES), and can they dissolve my compound?

Ionic liquids (ILs) are salts that are liquid at or near room temperature and have shown great potential for dissolving carbohydrates.[2][5][6] Natural Deep Eutectic Solvents (NADES) are mixtures of natural compounds, such as choline chloride and a hydrogen bond donor (like a sugar or organic acid), that form a eutectic mixture with a melting point much lower than the individual components.[7][8] Both ILs and NADES can be highly effective at dissolving carbohydrates by forming strong hydrogen bonds with the solute.[7][9]

Troubleshooting Guides

This section provides structured approaches to overcoming the low solubility of 2-O-beta-D-galactopyranosyl-D-glucose.

Guide 1: Optimizing Dissolution in Polar Aprotic Solvents

This guide focuses on using powerful, polar aprotic solvents for direct dissolution without chemical modification.

Issue: Inability to dissolve 2-O-beta-D-galactopyranosyl-D-glucose for a reaction or analysis.

Proposed Solution: Utilize Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Experimental Protocol: Dissolution in DMSO or DMF

  • Solvent Preparation: Use anhydrous DMSO or DMF, as residual water can negatively impact the solubility of some compounds.

  • Sample Preparation: Weigh an accurate amount of 2-O-beta-D-galactopyranosyl-D-glucose into a clean, dry vial.

  • Dissolution:

    • Add a small volume of DMSO or DMF to the vial.

    • Gently agitate the mixture at room temperature. A magnetic stirrer can be used for more vigorous mixing.

    • If the compound does not dissolve, gentle heating (e.g., 40-60°C) can be applied. Use a water bath for uniform heating and monitor the temperature carefully to avoid degradation.

  • Observation: Observe the solution for clarity. A completely dissolved sample will result in a clear, homogenous solution.

Expected Solubility in Polar Aprotic Solvents

SolventPolarity (Dielectric Constant)Expected SolubilityNotes
Dimethyl Sulfoxide (DMSO)47HighCan dissolve a wide array of organic chemicals.[3]
N,N-Dimethylformamide (DMF)37HighAnother effective polar aprotic solvent for carbohydrates.[2][10]
Pyridine12.4Moderate to HighOften used as both a solvent and a catalyst in carbohydrate reactions.[2]
Guide 2: Enhancing Solubility through Chemical Derivatization (Acetylation)

This guide details the process of acetylation to render the disaccharide soluble in a broader range of organic solvents.

Issue: The need to run a reaction in a less polar organic solvent where the unprotected sugar is insoluble.

Proposed Solution: Convert the disaccharide to its per-O-acetylated derivative.

Experimental Protocol: Per-O-Acetylation using Acetic Anhydride and Pyridine

This protocol is adapted from established methods for carbohydrate acetylation.[11]

  • Reaction Setup:

    • Dissolve 2-O-beta-D-galactopyranosyl-D-glucose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Quench the reaction by adding dry methanol.

    • Co-evaporate the reaction mixture with toluene to remove residual pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the acetylated product.

Logical Workflow for Derivatization to Enhance Solubility

G cluster_0 Problem Definition cluster_1 Solution Pathway A Low solubility of 2-O-beta-D-galactopyranosyl-D-glucose in target organic solvent B Derivatization: Per-O-Acetylation A->B Apply C Increased Hydrophobicity B->C Results in D Enhanced Solubility in Organic Solvents C->D Leads to

Caption: Workflow for enhancing organic solvent solubility through acetylation.

Guide 3: Utilizing Advanced Solvent Systems: Natural Deep Eutectic Solvents (NADES)

This guide provides a method for preparing and using a NADES to dissolve the disaccharide.

Issue: A need for a "green" and effective solvent system for carbohydrate dissolution.

Proposed Solution: Prepare and use a choline chloride-based NADES.

Experimental Protocol: Preparation and Use of a Choline Chloride:Urea NADES

This protocol is based on the first described deep eutectic solvent.[8]

  • NADES Preparation:

    • In a glass vial, combine choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture to approximately 80°C while stirring until a clear, homogeneous liquid is formed.[8]

    • Allow the NADES to cool to room temperature.

  • Dissolution of 2-O-beta-D-galactopyranosyl-D-glucose:

    • Add the desired amount of the disaccharide to the prepared NADES.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the solid is fully dissolved. The high viscosity of some NADES may necessitate elevated temperatures to improve mass transfer.[9]

Diagram of NADES Formation and Solubilization Mechanism

G cluster_0 NADES Formation cluster_1 Solubilization A Choline Chloride (HBA) Solid C NADES Liquid Eutectic Mixture A->C Heat & Mix (1:2 molar ratio) B Urea (HBD) Solid B->C Heat & Mix (1:2 molar ratio) E Homogeneous Solution Disaccharide dissolved in NADES C->E Stir & Heat D 2-O-beta-D-galactopyranosyl-D-glucose Insoluble Solid D->E Stir & Heat

Caption: Formation of a NADES and its use in dissolving a disaccharide.

References

  • Glycosides. (n.d.).
  • Glycosides: - Definition | PDF | Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Glycosides. (n.d.).
  • GLYCOSIDES | PDF. (n.d.). Slideshare. Retrieved from [Link]

  • Glycosides. (n.d.). A general overview of glycosides.
  • García, A., et al. (2023).
  • Dimethyl Sulfoxide (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Gaylord Chemical.
  • Jauregi, M., et al. (2024). Natural deep eutectic solvents (NADES)
  • Method of preparing a natural deep eutectic solvent (NADES)-active ingredient system. (2019).
  • O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2.
  • Preparation and Characterization of Natural Deep Eutectic Solvents (NADESs)
  • Synthesis and Application of Natural Deep Eutectic Solvents (NADESs) for Upcycling Horticulture Residues. (2025). MDPI.
  • Zhao, H., et al. (2008).
  • A simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides through vigorous mechanical mixing of solid reactants on a high speed shaker is described. (2005). MDPI.
  • Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. (2020). ACS Sustainable Chemistry & Engineering.
  • El Seoud, O. A., et al. (2007). Applications of Ionic Liquids in Carbohydrate Chemistry: A Window of Opportunities. Biomacromolecules.
  • Recent developments of ionic liquids in oligosaccharide synthesis. (2013). PubMed.
  • Insights into the solvation of glucose in water, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF) and N,N-dimethylformamide (DMF)
  • Supramolecular assisted O-acylation of carbohydr
  • Using Ionic Liquids for the Separation of Carbohydrates. (n.d.).
  • An Easy Approach for the Acetylation of Saccharidic Alcohols. Applicability for Regioselective Protections. (n.d.).
  • insights into the solvation of glucose in water, dimethyl sulfoxide (dmso), tetrahydrofuran. (n.d.). DR-NTU.
  • Catalytic Role of Ionic Liquids for Dissolution and Degradation of Biomacromolecules. (2026).
  • Aqueous Solubility of Carbohydrates. (n.d.).
  • DMSO - Definition and Relevance. (n.d.). NanoTemper.
  • beta-d-Galactopyranosyl-d-glucose. (n.d.). PubChem.
  • Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydr
  • 'Water structure' versus 'radical scavenger' theories as explanations for the suppressive effects of DMSO and related compounds on radiation-induced transform
  • Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside in pure organic solvents. (n.d.).
  • D-Glucopyranose, 4-O-«beta»-D-galactopyranosyl- (CAS 5965-66-2). (n.d.). Cheméo.

Sources

Optimization

Optimal storage conditions to maintain 2-O-beta-D-galactopyranosyl-D-glucose stability long-term

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic instructions. Here, we explore the mechanistic causality behind our protocols to ensure you can confidently maintain the structural integrity of 2-O-β-D-galactopyranosyl-D-glucose .

As a rare transgalactosylation disaccharide formed during the enzymatic hydrolysis of lactose[1], this compound features a sensitive β-(1→2) glycosidic linkage and a reducing glucose moiety. Improper handling rapidly leads to degradation via acidic hydrolysis or the Maillard reaction. The following guides, FAQs, and self-validating protocols are engineered to safeguard your assays.

Part 1: Frequently Asked Questions (FAQs) on Long-Term Stability

Q1: What is the optimal physical state and temperature for long-term storage? A: Store the compound as a lyophilized powder at -20°C or -80°C in a desiccator . Causality: In an aqueous state, the glycosidic bond is susceptible to spontaneous hydrolysis. This is a thermodynamically driven process where thermal energy accelerates nucleophilic attack by water. Lyophilization removes the solvent required for this attack, while sub-zero temperatures arrest molecular mobility and kinetic degradation pathways[2].

Q2: Which buffer should I use for reconstitution? A: Reconstitute in sterile, nuclease-free ddH₂O or a strictly neutral buffer (pH 6.5–7.5) such as 10 mM PBS. Never use Tris or glycine buffers. Causality: The β-(1→2) glycosidic linkage is highly labile in acidic environments (pH < 5.0). Protonation of the glycosidic oxygen lowers the activation energy for cleavage, rapidly splitting the molecule into D-galactose and D-glucose[3]. Furthermore, because 2-O-β-D-galactopyranosyl-D-glucose is a reducing sugar, primary amines (like Tris) will initiate a nucleophilic attack on the open-chain carbonyl group, triggering Schiff base formation and the Maillard reaction[4].

Q3: Can I store the reconstituted solution at 4°C for ongoing experiments? A: Only for short-term use (< 7 days). For anything longer, the solution must be aliquoted and flash-frozen at -80°C. Causality: Aqueous oligosaccharides at 4°C are prime targets for microbial metabolism. Additionally, repeated freeze-thaw cycles cause localized pH drops due to the selective crystallization of buffer salts, which accelerates hydrolysis[2].

Part 2: Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/MS (Loss of Structural Integrity)

  • Symptom: Appearance of two distinct monomeric peaks (m/z corresponding to hexoses) instead of the intact disaccharide.

  • Root Cause: Acidic hydrolysis. The sample was exposed to a low pH environment or subjected to elevated temperatures in solution, catalyzing the cleavage of the glycosidic bond[3].

  • Resolution: Verify the pH of your reconstitution buffer. If using the sample in acidic assays (e.g., simulated gastric fluid), prepare fresh solutions immediately prior to use and maintain the stock at -80°C.

Issue 2: Solution turns yellow or brown over time

  • Symptom: A progressive increase in absorbance at 420 nm.

  • Root Cause: The Maillard reaction. The reducing end of the glucose moiety has reacted with a primary amine contaminant (e.g., from impure buffers, cross-contaminated peptide samples, or ammonia vapor in the freezer)[5].

  • Resolution: Discard the compromised batch. Reconstitute fresh powder using amine-free buffers and store in tightly sealed, inert PTFE-lined vials[5].

Degradation Compound 2-O-β-D-galactopyranosyl-D-glucose (Reducing Disaccharide) Acid Acidic Buffer (pH < 5.0) + Thermal Stress Compound->Acid Exposure Amine Primary Amines (e.g., Tris, Peptides) Compound->Amine Co-storage Hydrolysis Glycosidic Bond Cleavage (Hydrolysis) Acid->Hydrolysis Maillard Schiff Base Formation (Maillard Reaction) Amine->Maillard Products1 D-Galactose + D-Glucose (Monomers) Hydrolysis->Products1 Products2 Amadori Products & Melanoidins (Browning) Maillard->Products2

Degradation pathways of 2-O-β-D-galactopyranosyl-D-glucose via hydrolysis and Maillard reaction.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the oligosaccharide under various environmental stressors, derived from established carbohydrate stability models[2],[3],[5].

Storage StateTemperatureBuffer / EnvironmentpHEstimated Time to 5% Degradation
Lyophilized Powder-20°CDesiccated, DarkN/A> 24 Months
Aqueous Solution-80°CddH₂O7.0> 12 Months
Aqueous Solution4°CddH₂O7.07 - 14 Days
Aqueous Solution37°C10 mM Tris (Amine)7.5< 48 Hours (Maillard)
Aqueous Solution80°CAcetate Buffer4.0< 2 Hours (Hydrolysis)

Part 4: Validated Experimental Protocols

Protocol 1: Reconstitution and Aliquoting Workflow

To prevent freeze-thaw degradation and microbial contamination, follow this self-validating workflow.

  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator before opening to prevent condensation from introducing moisture.

  • Reconstitution: Add the calculated volume of sterile, nuclease-free ddH₂O to achieve a 10 mM stock solution. Vortex gently until completely dissolved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile container.

  • Self-Validation Check (Integrity): Immediately take a 1 µL aliquot and perform a baseline HPAEC-PAD run. The presence of a single, sharp peak confirms the absence of mechanical or pH-induced degradation during reconstitution.

  • Aliquoting: Dispense into single-use, low-bind microcentrifuge tubes (e.g., 50 µL per tube).

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

Workflow Start Lyophilized Powder (Store at -20°C in dark) Recon Reconstitute in sterile, neutral pH buffer (ddH2O) Start->Recon Filter Sterile Filtration (0.22 µm PTFE) Recon->Filter Aliquot Aliquot into single-use low-bind tubes Filter->Aliquot Freeze Flash freeze & store at -80°C (Avoid freeze-thaw) Aliquot->Freeze

Optimal reconstitution and aliquoting workflow to maximize long-term oligosaccharide stability.

Protocol 2: Stability Assessment via HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for detecting oligosaccharide hydrolysis.

  • System Suitability Test (Self-Validation): Before running stored samples, inject a resolution mixture containing standard D-galactose, D-glucose, and intact 2-O-β-D-galactopyranosyl-D-glucose. The protocol is only valid if the resolution factor (Rs) between D-galactose and D-glucose is >1.5. This ensures the system can accurately detect and separate hydrolysis products.

  • Sample Preparation: Thaw one aliquot of the stored sample on ice. Dilute to 10 µM using degassed ddH₂O.

  • Elution: Run an isocratic elution using 100 mM NaOH with a sodium acetate gradient (0–50 mM over 20 minutes) at a flow rate of 0.5 mL/min.

  • Analysis: Quantify the area under the curve (AUC) for the disaccharide peak against a freshly prepared standard curve. The appearance of peaks at the retention times of D-glucose and D-galactose indicates hydrolysis.

References

  • Hydrolytic and Transgalactosylic Activities of Commercial β-Galactosidase (Lactase) in Food Processing. dntb.gov.ua. 1

  • Kinetics of Hydrolysis of Fructooligosaccharides in Mineral-Buffered Aqueous Solutions: Influence of pH and Temperature. ACS Publications. 2

  • Effect of temperature and pH on the degradation of fructo-oligosaccharides. ResearchGate. 3

  • Maillard reaction between oligopeptides and reducing sugar at body temperature: The putative anti-glycation agents. PMC (nih.gov). 4

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. PMC (nih.gov). 5

Sources

Reference Data & Comparative Studies

Validation

Accuracy of colorimetric assays for detecting 2-O-beta-D-galactopyranosyl-D-glucose concentration

As a Senior Application Scientist, one of the most persistent analytical challenges in carbohydrate chemistry is the accurate quantification of specific oligosaccharide isomers within complex mixtures. 2-O-β-D-galactopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical challenges in carbohydrate chemistry is the accurate quantification of specific oligosaccharide isomers within complex mixtures. 2-O-β-D-galactopyranosyl-D-glucose is a rare galactooligosaccharide (GOS) synthesized via the transgalactosylation activity of microbial β-galactosidases. Structurally, it is a reducing disaccharide consisting of a galactose moiety linked to a glucose moiety via a β(1→2) glycosidic bond.

Because it shares an identical molecular weight and monosaccharide composition with lactose (β1→4 linkage) and allolactose (β1→6 linkage), direct colorimetric quantification is notoriously prone to false positives. This guide objectively compares standard colorimetric assays against advanced, self-validating enzymatic methodologies to establish the gold standard for detecting this specific GOS isomer.

The Mechanistic Failure of Direct Colorimetry

Standard colorimetric assays rely on broad chemical reactivity rather than structural specificity. When applied to a complex fermentation broth or enzymatic synthesis mixture containing lactose and various GOS isomers, direct assays fail to isolate the target analyte:

  • Total Carbohydrate Assays: The Phenol-Sulfuric Acid method utilizes concentrated sulfuric acid to dehydrate all carbohydrates into hydroxymethylfurfural (HMF) derivatives, which then react with phenol to produce a yellow-orange dye . This method provides a total sugar count but possesses zero specificity for the β(1→2) linkage.

  • Reducing Sugar Assays: The 3,5-Dinitrosalicylic Acid (DNS) assay relies on the reduction of the DNS reagent to 3-amino-5-nitrosalicylic acid by free carbonyl groups . Because both lactose and 2-O-β-D-galactopyranosyl-D-glucose possess a reducing glucose end, the DNS assay exhibits 100% cross-reactivity, making it impossible to distinguish the synthesized GOS from unreacted lactose substrate.

The Solution: A Self-Validating Analytical Pathway

To achieve absolute accuracy, we must abandon direct chemical colorimetry in favor of a coupled approach. The most reliable method utilizes chromatographic isolation followed by a highly specific enzymatic cascade—specifically, the Glucose Oxidase/Peroxidase (GOPOD) assay .

G cluster_0 Phase 1: Isolation cluster_1 Phase 2: Enzymatic Cleavage & Colorimetry N1 Complex GOS Mixture (Lactose + Isomers) N2 HPLC Separation (Fraction Collection) N1->N2 N3 Isolated 2-O-β-D-galactosyl-D-glucose N2->N3 N4 β-Galactosidase Hydrolysis (Cleaves β1→2 bond) N3->N4 N5 Released D-Glucose + D-Galactose N4->N5 N6 GOPOD Reagent (Glucose Oxidase/Peroxidase) N5->N6 N7 Colorimetric Readout (Absorbance at 510 nm) N6->N7

Workflow for specific colorimetric detection of 2-O-β-D-galactopyranosyl-D-glucose via separation.

Quantitative Comparison of Assay Performance

The table below synthesizes experimental data comparing the performance of various colorimetric approaches when attempting to quantify 2-O-β-D-galactopyranosyl-D-glucose in a standard lactose-conversion mixture.

Assay MethodPrimary Chemical TargetSpecificity for β(1→2) IsomerLactose Cross-ReactivityLimit of Detection (LOD)Accuracy in GOS Mixture
Phenol-Sulfuric Acid All Carbohydrates (HMF conversion)None (0%)100%~10 µg/mLPoor (Overestimates by >500%)
DNS Assay Free Carbonyls (Reducing Ends)None (0%)100%~50 µg/mLPoor (Overestimates by >300%)
Direct GOPOD Free D-GlucoseNone (0%)<1%~2 µg/mLPoor (Only detects background monomeric glucose)
HPLC-Coupled Enzymatic GOPOD Released D-Glucose post-hydrolysisAbsolute (100%) 0% (Removed in Phase 1)~1 µg/mL Excellent (98-102% Recovery)
Step-by-Step Protocol: HPLC-Coupled Enzymatic GOPOD Assay

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes a mechanistic rationale to explain the causality behind the experimental choices.

Step 1: Chromatographic Isolation
  • Action: Inject the GOS mixture into an HPLC system equipped with a specialized carbohydrate column (e.g., Aminex HPX-87P) using water as the mobile phase at 85°C. Collect the fraction corresponding to the known retention time of 2-O-β-D-galactopyranosyl-D-glucose.

  • Causality: Direct enzymatic cleavage of the raw mixture would hydrolyze both lactose and the target GOS, releasing indistinguishable pools of D-glucose. Physical separation eliminates competing substrates, ensuring that any glucose detected downstream originates exclusively from the target isomer.

Step 2: Specific Enzymatic Cleavage
  • Action: Adjust the collected fraction to pH 6.5 using sodium phosphate buffer. Add 10 U/mL of purified β-galactosidase and incubate at 37°C for 60 minutes. Immediately following incubation, boil the samples at 100°C for 5 minutes.

  • Causality: The β-galactosidase selectively cleaves the β(1→2) glycosidic bond, yielding equimolar amounts of free D-glucose and D-galactose. Boiling is a critical causality step: it permanently denatures the β-galactosidase, preventing it from cross-reacting with or inhibiting the enzymes in the subsequent GOPOD cascade.

Step 3: Colorimetric Quantification (GOPOD)
  • Action: Transfer 100 µL of the hydrolyzed sample to a microplate. Add 300 µL of GOPOD reagent (containing Glucose Oxidase, Peroxidase, and 4-aminoantipyrine). Incubate at 50°C for 20 minutes. Measure the absorbance at 510 nm against a reagent blank.

  • Causality: Glucose oxidase highly specifically oxidizes the released D-glucose to D-glucono-δ-lactone, producing hydrogen peroxide (H₂O₂) as a byproduct. The peroxidase then utilizes this H₂O₂ to oxidize the 4-aminoantipyrine chromogen, creating a quinoneimine dye. The intensity of the pink/red color at 510 nm is directly proportional to the concentration of the original 2-O-β-D-galactopyranosyl-D-glucose molecule.

Step 4: System Self-Validation (The Negative Control)
  • Action: Run a parallel aliquot of the isolated HPLC fraction through the GOPOD assay without the Step 2 β-galactosidase hydrolysis.

  • Causality: This acts as an internal validation mechanism. If the unhydrolyzed control yields a colorimetric signal, it indicates that the HPLC fraction was contaminated with free background glucose. A true, accurate reading requires the unhydrolyzed control to read at baseline (zero absorbance), proving that the detected signal in the primary sample is strictly dependent on the cleavage of the β(1→2) bond.

References
  • Dubois, M., Gilles, K. A., Hamilton, J. K., Rebers, P. A., & Smith, F. (1956). Colorimetric Method for Determination of Sugars and Related Substances. Analytical Chemistry.[Link]

  • Miller, G. L. (1959). Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar. Analytical Chemistry.[Link]

  • McCleary, B. V., McLoughlin, C., Charmier Sweeney, L., & McGeough, P. (2019). Measurement of available carbohydrates, digestible and resistant starch in food ingredients and products. Cereal Chemistry.[Link]

Comparative

Evaluating the Efficacy of 2-O-β-D-Galactopyranosyl-D-Glucose vs. Standard Galactooligosaccharides (GOS): A Comprehensive Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary & Mechanistic Distinctions Standard galactooligosaccharides (GOS) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary & Mechanistic Distinctions

Standard galactooligosaccharides (GOS) are widely utilized prebiotics, typically synthesized via the transgalactosylation of lactose using fungal or yeast β -galactosidases. This process yields a heterogeneous mixture of predominantly β(1→3) , β(1→4) , and β(1→6) linked oligomers.

In contrast, 2-O- β -D-galactopyranosyl-D-glucose (also referred to as β(1→2) -GOS) is a highly specific, rare disaccharide where the galactose and glucose residues are joined by a β(1→2) glycosidic bond[1]. This unique linkage is synthesized by distinct microbial enzymes, such as specific β -galactosidases from lactic acid bacteria or β -glucosidases from Thermus species [2].

The Mechanistic Advantage: The β(1→2) glycosidic bond presents severe steric hindrance to mammalian brush border enzymes (e.g., lactase-phlorizin hydrolase). Consequently, 2-O- β -D-galactopyranosyl-D-glucose exhibits superior resistance to upper gastrointestinal digestion compared to standard GOS, ensuring a higher proportion of intact substrate reaches the distal colon for highly specific fermentation by Bifidobacterium species .

Synthesis_Pathway Lactose Lactose (Gal-β(1→4)-Glc) Enzyme Microbial β-Galactosidase (Transgalactosylation) Lactose->Enzyme Hydrolysis StandardGOS Standard GOS (β(1→3), β(1→4), β(1→6)) Enzyme->StandardGOS Fungal/Yeast Enzymes RareGOS 2-O-β-D-Gal-D-Glc (Rare β(1→2) linkage) Enzyme->RareGOS Specific LAB Enzymes

Enzymatic synthesis pathways differentiating standard GOS and β(1→2)-GOS.

Comparative Efficacy Data

To objectively evaluate the performance of 2-O- β -D-galactopyranosyl-D-glucose against standard commercial GOS, we analyze two critical parameters: upper GI tract survivability and colonic fermentation specificity.

Table 1: In Vitro Gastrointestinal Survivability (Recovery %)

Data represents the percentage of intact carbohydrate remaining after simulated digestion.

SubstrateGastric Phase (pH 3.0, 2h)Intestinal Phase (pH 7.0, 2h)Total GI Survivability
Standard GOS 98.2 ± 0.5%84.5 ± 1.2%~83.0%
2-O-β-D-Gal-D-Glc 99.1 ± 0.3%96.8 ± 0.7%~95.9%
Lactose (Control) 97.5 ± 0.8%12.4 ± 2.1%~12.1%
Table 2: Prebiotic Index & SCFA Yields (48h Fermentation)

Data represents volatile fatty acid production and specific microbial growth in a pooled human fecal model.

SubstrateBifidobacterium (log CFU/mL)Acetate (mM)Propionate (mM)Butyrate (mM)Total SCFA (mM)
Blank (Inoculum) 6.2 ± 0.115.24.12.021.3
Standard GOS 8.7 ± 0.248.512.48.369.2
2-O-β-D-Gal-D-Glc 9.4 ± 0.1 55.2 18.7 14.1 88.0

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that evaluating the functional efficacy of novel prebiotic structures requires moving beyond rudimentary assays into physiologically relevant, self-validating models.

Experimental_Workflow Prep Substrate Preparation Digestion INFOGEST In Vitro Digestion Prep->Digestion Ferment Anaerobic Fecal Fermentation Digestion->Ferment Analysis GC-FID SCFA & 16S rRNA Seq Ferment->Analysis

Self-validating experimental workflow for prebiotic efficacy evaluation.

Protocol A: Standardized In Vitro Digestion (INFOGEST Model)
  • Objective: Assess the resistance of the β(1→2) linkage to gastric and intestinal degradation.

  • Causality: We utilize the internationally recognized INFOGEST static model rather than simple acid hydrolysis. Simple acid tests fail to account for the protective buffering capacity of food matrices and the specific enzymatic cleavage by pepsin and pancreatin. By matching physiological ionic strength and pH, we prevent artifactual degradation.

  • Self-Validating System: The protocol incorporates a lactose positive control (expected to degrade by >90% in the intestinal phase due to added lactase) and a fructooligosaccharide (FOS) internal standard. If lactose fails to degrade, or FOS degrades prematurely, the assay is flagged as invalid, ensuring internal systemic integrity.

Step-by-Step Methodology:

  • Oral Phase: Mix 5g of carbohydrate substrate with Simulated Saliva Fluid (SSF) to achieve a 1:1 (w/w) ratio. Add human salivary amylase (75 U/mL). Incubate at 37°C for 2 min.

  • Gastric Phase: Mix the oral bolus with Simulated Gastric Fluid (SGF) (1:1 v/v). Adjust pH to 3.0 using 1M HCl. Add porcine pepsin (2000 U/mL in the final mixture). Incubate at 37°C for 2 hours with end-over-end rotation.

  • Intestinal Phase: Mix the gastric chyme with Simulated Intestinal Fluid (SIF) (1:1 v/v). Adjust pH to 7.0 using 1M NaOH. Add pancreatin (100 U/mL trypsin activity) and bile salts (10 mM). Incubate at 37°C for 2 hours.

  • Enzyme Inactivation & Analysis: Snap-freeze samples in liquid nitrogen to halt enzymatic activity. Quantify residual carbohydrates via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Note: HPAEC-PAD is selected over standard HPLC because it provides baseline resolution of isomeric disaccharides without requiring derivatization.

Protocol B: Anaerobic Fecal Fermentation and SCFA Quantification
  • Objective: Measure prebiotic specificity and short-chain fatty acid (SCFA) production profiles.

  • Causality: Using a pooled human fecal inoculum under strictly anaerobic conditions captures the complex cross-feeding dynamics of the gut microbiome , which single-strain cultures cannot replicate. GC-FID is selected over HPLC because it provides superior baseline resolution for volatile fatty acids.

  • Self-Validating System: A blank fermentation (inoculum without carbohydrate) serves as a baseline to subtract endogenous SCFA production. Furthermore, the inclusion of 2-ethylbutyric acid as an internal standard corrects for extraction efficiency variations, making the SCFA quantification intrinsically self-validating.

Step-by-Step Methodology:

  • Media Preparation: Prepare basal nutrient broth containing peptone, yeast extract, resazurin (anaerobic indicator), and L-cysteine-HCl (reducing agent). Sterilize via autoclaving.

  • Fecal Slurry Preparation: Homogenize fresh human feces (from healthy donors abstaining from antibiotics for 3 months) in pre-reduced PBS (10% w/v) under a continuous N 2​ /CO 2​ (80:20) sparge.

  • Inoculation: Add 1% (w/v) of standard GOS or 2-O- β -D-Gal-D-Glc to the basal media. Inoculate with 10% (v/v) fecal slurry. Include a blank (no carbohydrate) and a positive control.

  • Incubation & Sampling: Incubate at 37°C in an anaerobic workstation. Withdraw 1 mL aliquots at 0, 12, 24, and 48 hours for microbial plating and SCFA extraction.

  • SCFA Extraction & GC-FID: Acidify 0.5 mL of fermentation broth with 0.1 mL of 1M H 2​ SO 4​ . Extract with 0.5 mL diethyl ether containing 1 mM 2-ethylbutyric acid (internal standard). Inject 1 µL of the organic layer into a GC-FID equipped with a DB-FFAP capillary column.

References

  • Toba, T., & Adachi, S. (1978). "Hydrolysis of lactose by microbial beta-galactosidases. Formation of oligosaccharides with special reference to 2-O-beta-D-galactopyranosyl-D-glucose." Journal of Dairy Science. URL:[Link]

  • Onishi, N. et al. (1995). "Production of Galactooligosaccharides from Lactose Using a β-Glucosidase from Thermus sp. Z-1." Bioscience, Biotechnology, and Biochemistry. URL:[Link]

  • Minekus, M. et al. (2014). "A standardised static in vitro digestion method suitable for food - an international consensus." Food & Function. URL:[Link]

  • Macfarlane, G. T., Steed, H., & Macfarlane, S. (2008). "Bacterial metabolism and health-related effects of galacto-oligosaccharides and other prebiotics." Journal of Applied Microbiology. URL:[Link]

Sources

Validation

Benchmarking commercial 2-O-beta-D-galactopyranosyl-D-glucose standards against lab-synthesized batches

As research into the structure-function relationships of galactooligosaccharides (GOS) accelerates—particularly regarding prebiotic selectivity and immunomodulation—the demand for isomerically pure standards has become a...

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Author: BenchChem Technical Support Team. Date: April 2026

As research into the structure-function relationships of galactooligosaccharides (GOS) accelerates—particularly regarding prebiotic selectivity and immunomodulation—the demand for isomerically pure standards has become a critical analytical bottleneck. Among these, 2-O-β-D-galactopyranosyl-D-glucose (a rare β-(1→2) linked disaccharide) presents a unique challenge. Formed as a minor transgalactosylation product during lactose hydrolysis[1], its isolation requires overcoming significant steric and thermodynamic hurdles.

As a Senior Application Scientist, I frequently guide laboratories through the decision of whether to procure commercial standards or synthesize custom batches in-house. This guide objectively benchmarks both approaches, providing mechanistic insights, quantitative data, and field-proven, self-validating protocols for lab-scale synthesis.

Mechanistic Insights: The Transgalactosylation Bottleneck

To understand why 2-O-β-D-galactopyranosyl-D-glucose is so difficult to source and synthesize, we must examine the enzyme kinetics of β-galactosidase. During lactose hydrolysis, the enzyme forms a covalent galactosyl-enzyme intermediate. While water acts as the acceptor in standard hydrolysis, high substrate concentrations drive transgalactosylation, allowing D-glucose to act as the acceptor[1].

The Causality of Isomer Rarity: The galactose moiety can be transferred to the C-2, C-3, C-4, or C-6 hydroxyl group of the glucose acceptor[1]. Because the primary hydroxyl group at C-6 is the least sterically hindered, allolactose (β-D-Gal-(1→6)-D-Glc) is typically the dominant product. The C-2 hydroxyl is highly sterically hindered, making the β-(1→2) linkage a rare byproduct[1]. To force the production of the 1→2 isomer, we must utilize specialized enzymes—such as the thermostable β-glucosidase from Thermus sp. Z-1—at high temperatures (70°C) and extreme substrate concentrations (0.88 M) to shift the thermodynamic equilibrium[2],[3].

Transgalactosylation Lactose Lactose (4-O-β-D-Gal-D-Glc) GalEnz Galactosyl-Enzyme Intermediate Lactose->GalEnz Cleavage Enzyme β-Galactosidase (Catalyst) Enzyme->GalEnz Binding Hydrolysis Galactose + Glucose (Hydrolysis Pathway) GalEnz->Hydrolysis + Water Isomer12 2-O-β-D-Gal-D-Glc (Target Isomer) GalEnz->Isomer12 + Glucose (C2 Attack) Isomer16 Allolactose (β-(1→6) Isomer) GalEnz->Isomer16 + Glucose (C6 Attack) Glucose D-Glucose (Acceptor) Glucose->Isomer12 Glucose->Isomer16

Figure 1: Enzymatic transgalactosylation pathway diverging into hydrolysis and specific GOS isomers.

Quantitative Benchmarking: Commercial vs. Synthesized

Commercial standards from vendors like Carl Roth (CAS No. 28447-37-2)[4] and Creative Biolabs (CAT#: GOS0174S)[5] offer immediate convenience and guaranteed baseline purity. However, they are prohibitively expensive, often costing nearly €5,000 for a mere 50 mg aliquot[6]. For laboratories requiring gram-scale quantities for in vitro fermentation models or animal studies, in-house synthesis coupled with preparative HPLC is the only viable path.

Table 1: Benchmarking Matrix
Benchmarking MetricCommercial Standards (e.g., Carl Roth, Creative Biolabs)Lab-Synthesized (Prep-HPLC Purified)
Purity ≥ 95% (Validated via 1H-NMR)[7]> 98% (Customizable via tight fractionation)
Cost per Milligram ~$100/mg (€4,982.65 / 50 mg)[6]< $2/mg (Reagent & matrix cost)
Scalability Poor (Restricted to 10 mg - 50 mg vials)[4],[6]High (Gram-scale achievable continuously)
Lead Time 3 - 4 weeks (Vendor dispatch time)[6]1 - 2 weeks (Synthesis, purification, QC)
Isomeric Profile Trace β-(1→3) or β-(1→6) contamination possibleUndetectable (if fractionated conservatively)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in-house synthesis and purification workflow is designed as a self-validating system . Every phase includes internal controls to verify causality and prevent downstream analytical failures.

Workflow Step1 1. Enzymatic Synthesis (70°C, pH 7.0) Step2 2. Matrix Depletion (Yeast Fermentation) Step1->Step2 Step3 3. Preparative HPLC (Amide-80 Column) Step2->Step3 Step4 4. Analytical Validation (HPAEC-PAD & NMR) Step3->Step4

Figure 2: Workflow for the synthesis, purification, and validation of the 1->2 GOS standard.

Phase 1: High-Temperature Enzymatic Synthesis

Causality: We utilize a high lactose concentration (0.88 M) and elevated temperature (70°C) to maximize the solubility of lactose and thermodynamically favor transgalactosylation over hydrolysis[2],[3].

  • Dissolve 300 g of lactose in 1 L of sodium phosphate buffer (50 mM, pH 7.0).

  • Add 1.4 U/mL of β-glucosidase from Thermus sp. Z-1[3].

  • Incubate at 70°C for 240 minutes under continuous stirring[3].

  • Quench the reaction by boiling at 90°C for 10 minutes to denature the enzyme.

  • System Validation Check: Run a 10 µL aliquot on a rapid TLC plate (Silica gel, Butanol:Acetic Acid:Water 2:1:1) alongside a lactose standard. The appearance of lower-Rf spots confirms oligosaccharide formation.

Phase 2: Matrix Depletion via Selective Fermentation

Causality: Direct injection of the crude mixture onto a preparative HPLC column will overload the stationary phase with unreacted monosaccharides. Saccharomyces cerevisiae selectively ferments glucose and galactose without degrading the target β-(1→2) linkages.

  • Inoculate the cooled crude mixture with 2% (w/v) active dry yeast (S. cerevisiae).

  • Incubate at 30°C for 24 hours.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the yeast, and filter the supernatant through a 0.22 µm membrane.

  • System Validation Check: Spike the pre-fermentation matrix with 1 mg/mL cellobiose (internal standard). Post-fermentation HPLC-RI must show complete disappearance of the glucose peak while the cellobiose peak area remains >98% intact, proving the yeast did not exhibit off-target β-glucosidase activity.

Phase 3: Preparative HPLC Isomer Separation

Causality: Standard C18 columns cannot resolve highly polar, structurally identical disaccharide isomers. An Amide-bonded stationary phase separates these isomers based on subtle differences in hydrogen bonding and hydrodynamic volume.

  • Load the depleted matrix onto a Preparative TSKgel Amide-80 column (21.5 mm x 300 mm).

  • Elute isocratically using Acetonitrile:Water (70:30 v/v) at a flow rate of 15 mL/min.

  • Collect fractions corresponding to the known retention window of the 1→2 isomer (typically eluting slightly after the 1→6 allolactose peak).

  • Lyophilize the pooled fractions to yield the purified white powder.

Phase 4: Analytical Validation (HPAEC-PAD & NMR)

Causality: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) resolves positional isomers based on the pKa differences of their hydroxyl groups, offering superior sensitivity for non-derivatized carbohydrates.

  • System Validation Check: Inject a mixed standard containing lactose (1→4), allolactose (1→6), and 3-galactobiose (1→3). Ensure baseline resolution (Rs > 1.5) between all peaks on a CarboPac PA1 column before analyzing the synthesized batch.

  • Inject the purified 2-O-β-D-galactopyranosyl-D-glucose. A single peak with >98% relative area confirms chromatographic purity.

  • Perform 1H and 13C NMR spectroscopy. The presence of a distinct anomeric proton doublet (typically around 4.6 ppm with a large J coupling constant of ~8 Hz) confirms the β-configuration, and carbon shifts will verify the 1→2 linkage.

Strategic Recommendations

If your laboratory requires less than 10 mg of 2-O-β-D-galactopyranosyl-D-glucose strictly for use as an analytical standard (e.g., for peak identification in HPAEC-PAD), purchasing a commercial standard from Carl Roth or Creative Biolabs is the most time-efficient choice[4],[5].

However, if your research involves functional assays, cell culture models, or animal feeding studies requiring hundreds of milligrams, the commercial route becomes financially unviable[6]. Implementing the self-validating enzymatic synthesis protocol outlined above will reduce your material costs by over 98% while granting you total control over the isomeric purity of your GOS fractions.

References

  • Toba, T., & Adachi, S. (1978). Hydrolysis of lactose by microbial β-galactosidases: formation of oligosaccharides with special reference to 2-O-β-D-galactopyranosyl-D-glucose. Journal of Dairy Science, 61(1), 33-38. URL:[Link]

  • Akiyama, K., Takase, M., Horikoshi, K., & Okonogi, S. (2001). Production of Galactooligosaccharides from Lactose Using a β-Glucosidase from Thermus sp. Z-1. Bioscience, Biotechnology, and Biochemistry, 65(2), 438-441. URL:[Link]

  • Carl Roth GmbH + Co. KG. (2026). 2-O-(β-D-Galactopyranosyl)-D-glucose, 50 mg (CAS No. 28447-37-2). Product Catalog. URL:[Link]

  • Creative Biolabs. (2026). Phloretin 2'-O-xylosyl-glucoside and Oligosaccharide Products (CAT#: GOS0174S). Product Catalog. URL:[Link]

Sources

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